(1S,2R)-2-Amino-1,2-diphenylethanol
Description
The exact mass of the compound (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352134 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23364-44-5 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,2R)-2-Amino-1,2-diphenylethanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and reagent in asymmetric synthesis. Its stereochemically defined structure, featuring two chiral centers, makes it a valuable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and its application in key synthetic workflows.
Core Physical and Chemical Properties
This compound is a white to light-yellow crystalline powder.[1] The physical and chemical properties are summarized in the table below, providing a compiled resource for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | |
| CAS Number | 23364-44-5 | |
| Appearance | White to light-yellow crystalline powder | [1] |
| Melting Point | 142-144 °C | |
| Boiling Point | 374.3 ± 37.0 °C at 760 mmHg | |
| Optical Rotation | [α]²⁵/D +7.0° (c = 0.6 in ethanol) | |
| Solubility | DMSO: 50 mg/mL. Soluble in polar solvents like ethanol (B145695). | |
| pKa | Not available | |
| Density | ~1.1 g/cm³ |
Spectroscopic Data
-
¹H NMR: Spectra available in common deuterated solvents such as DMSO-d₆.
-
IR: Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are observable.
-
Mass Spectrometry: The compound can be analyzed by GC-MS.[3]
Crystal Structure
The crystal structure of the racemic mixture of cis-2-amino-1,2-diphenylethanol has been determined. In the crystal, enantiomers are linked by O—H···N hydrogen bonds, forming helical columnar structures.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of erythro-amino alcohols like this compound is the stereoselective catalytic hydrogenation of α-hydroxy ketoximes. A representative procedure starting from benzoin (B196080) is outlined below.
Step 1: Oximation of Benzoin
-
Dissolve benzoin in a suitable solvent such as ethanol.
-
Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine).
-
Reflux the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the benzoin oxime product is typically precipitated by adding water and can be collected by filtration.
Step 2: Catalytic Hydrogenation of Benzoin Oxime
-
Dissolve the synthesized benzoin oxime in a suitable solvent, often an alcohol like ethanol.
-
Add a hydrogenation catalyst, such as Palladium on charcoal (Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure. The erythro diastereomer is typically the major product.[4]
-
Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which is a racemic mixture of (1S,2R) and (1R,2S)-2-amino-1,2-diphenylethanol.
Step 3: Chiral Resolution (if starting from racemic material) Resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
-
Solvent Selection: Based on solubility data, a suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or methanol, or a mixed solvent system like ethanol/water, are good starting points.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][6]
-
Analytical Methods: Enantiomeric Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the enantiomeric purity of this compound.
-
Column: A chiral stationary phase (CSP) is required. A Larihc CF6-P HPLC column (150 mm × 4.6 mm, 5-µm particle diameter) has been shown to be effective.[7]
-
Mobile Phase: Different mobile phase systems can be employed for the separation of the enantiomers. A typical system is a mixture of hexane (B92381) and ethanol (e.g., 80:20 v/v) with acidic and basic additives to improve peak shape and resolution.[7] For example, 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (B128534) (TEA) can be added to the polar modifier (ethanol).[7]
-
Flow Rate: A typical flow rate is 1 mL/min.[7]
-
Detection: UV detection at 254 nm is suitable due to the presence of the phenyl groups.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol, at a concentration of approximately 1 mg/mL.[7]
Key Applications and Workflows
This compound is primarily used in two significant applications in asymmetric synthesis, which are visualized below.
As a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.
Caption: General workflow for the use of this compound as a chiral auxiliary.
In the Preparation of Chiral Stationary Phases (CSPs)
This compound can be used to prepare chiral selectors which are then immobilized on a solid support (like silica (B1680970) gel) to create a Chiral Stationary Phase for HPLC.[8]
Caption: Workflow for preparing a Chiral Stationary Phase using this compound.
References
- 1. strem.com [strem.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | 23364-44-5 [chemicalbook.com]
(1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it an invaluable tool as a chiral auxiliary and a precursor for the synthesis of chiral ligands and stationary phases for enantioselective chromatography. This guide provides an in-depth overview of its chemical properties, key applications in asymmetric synthesis, and emerging potential in drug discovery, particularly as a histone deacetylase (HDAC) inhibitor. Detailed experimental workflows and structured data are presented to facilitate its practical application in a research and development setting.
Core Compound Information
This compound is a commercially available chiral building block. Its fundamental properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 23364-44-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₅NO | [4] |
| Molecular Weight | 213.28 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 142-144 °C | |
| Optical Rotation | [α]²⁵/D +6.0° to +8.0° (c=0.6 in ethanol) | [2] |
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral auxiliary, directing the stereochemical outcome of a reaction to produce a desired enantiomer in excess. Its key applications are detailed below.
Synthesis of Chiral Vanadium(V) Schiff Base Complexes
This compound can be condensed with salicylaldehyde (B1680747) and its derivatives to form chiral tridentate Schiff base ligands. These ligands are then complexed with vanadium(V) to create catalysts for asymmetric oxidation reactions.
Experimental Workflow: Synthesis of Vanadium(V) Schiff Base Complexes
A general procedure involves the single condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde or its derivatives to yield the Schiff base ligand. This ligand is then reacted with a vanadium source, such as vanadyl acetylacetonate, to form the vanadium(V) complex. These complexes have been demonstrated to be effective catalysts in the asymmetric oxidation of prochiral sulfides and olefins, yielding products with good enantiomeric excess.[2]
Preparation of Chiral Stationary Phases for HPLC
The enantioselective separation of racemic mixtures is a critical process in pharmaceutical development. This compound and its derivatives can be immobilized onto a solid support, typically silica (B1680970) gel, to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Preparation of a Chiral Stationary Phase
The synthesis of these CSPs involves the chemical bonding of a derivative of this compound to aminated silica gel, often through various linkage chemistries.[1] The resulting CSP can then be packed into an HPLC column. The chiral nature of the immobilized selector allows for differential interaction with the enantiomers of a racemic analyte, leading to their separation.
Chiral Auxiliary in the Synthesis of Homopropargylic Alcohols
This compound serves as an effective chiral auxiliary in the asymmetric indium-mediated synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes. This reaction is valuable for the construction of chiral building blocks containing a propargyl group.
Potential as a Histone Deacetylase 3 (HDAC3) Inhibitor
Emerging research has indicated that derivatives of (1S,2R)-(+)-2-amino-1,2-diphenylethanol may act as potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. The aberrant activity of HDACs, including HDAC3, has been implicated in the pathogenesis of various diseases, most notably cancer and neurological disorders.
Signaling Pathway: Role of HDAC3 in Gene Silencing
The inhibition of HDAC3 by compounds derived from this compound could prevent the deacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism of action makes HDAC3 a compelling target for therapeutic intervention, and the chiral scaffold of this compound provides a promising starting point for the design of novel, selective HDAC inhibitors. Further research is required to fully elucidate the specific mechanism of inhibition and the structure-activity relationships of these compounds.
Conclusion
This compound is a versatile and powerful tool in modern organic and medicinal chemistry. Its established role as a chiral auxiliary in a variety of asymmetric syntheses is well-documented, providing reliable methods for the production of enantiomerically enriched compounds. Furthermore, the potential for its derivatives to act as selective HDAC3 inhibitors opens up exciting new avenues for drug discovery and development. The information and experimental workflows provided in this guide serve as a valuable resource for researchers looking to harness the capabilities of this important chiral building block.
References
- 1. Immobilization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol derivates on aminated silica gel with different linkages as chiral stationary phases and their enantioseparation evaluation by HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
Crystal Structure of (1S,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (1S,2R)-2-Amino-1,2-diphenylethanol, a crucial chiral building block in pharmaceutical and fine chemical synthesis. This document outlines the crystallographic data, experimental methodologies for its structural determination, and a generalized workflow for such analyses.
Introduction
This compound, a stereoisomer of 2-amino-1,2-diphenylethanol, is widely utilized as a chiral auxiliary and a resolving agent in asymmetric synthesis. Its rigid diphenyl framework and the presence of both amino and hydroxyl functional groups allow for effective stereochemical control in various chemical transformations. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its mechanism of action in chiral recognition and for the rational design of new catalysts and pharmaceutical intermediates. This guide focuses on the crystallographic analysis of the racemic cis-2-amino-1,2-diphenylethanol, which is comprised of the (1S,2R) and (1R,2S) enantiomers.
Crystallographic Data
The crystal structure of racemic cis-2-amino-1,2-diphenylethanol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding intermolecular interactions, and for quality control in drug development processes.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/a 1 |
| Unit Cell Dimensions | |
| a | 16.7752 Å |
| b | 5.7573 Å |
| c | 12.2887 Å |
| α | 90° |
| β | 105.680° |
| γ | 90° |
| Volume | 1142.0 ų |
| Z | 4 |
| Calculated Density | 1.240 g/cm³ |
| CCDC Number | 1438134[1] |
| COD Number | 2241361[2] |
Table 1: Summary of Crystallographic Data for Racemic cis-2-Amino-1,2-diphenylethanol.[1][2]
In the crystal lattice, the (1S,2R) and (1R,2S) enantiomers are linked by intermolecular O—H···N hydrogen bonds, forming helical structures.[1] This hydrogen bonding network is a key feature of the supramolecular assembly.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from obtaining suitable crystals to the final structure refinement.
Synthesis and Crystallization
This compound is commercially available. For the purpose of crystallographic analysis, high-purity single crystals are required. A typical crystallization procedure is as follows:
-
Preparation of a Saturated Solution: Racemic cis-2-amino-1,2-diphenylethanol is dissolved in a suitable solvent, such as an aqueous ethanol (B145695) solution, at a slightly elevated temperature (e.g., 297 K) to achieve saturation.[3]
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the general steps for data collection and structure determination using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a loop. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step also involves applying corrections for factors such as Lorentz polarization and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Experimental Workflow
The logical flow of determining the crystal structure of a small molecule like this compound is depicted in the following diagram.
Conclusion
The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this compound. A thorough understanding of its solid-state structure is fundamental for its application in asymmetric synthesis and drug development, enabling the design of more efficient and selective chemical processes. The provided workflow for crystal structure determination serves as a general framework for the analysis of small organic molecules.
References
The Role of (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol is a pivotal chiral building block in modern asymmetric synthesis, primarily utilized through its transformation into the highly effective (4R,5S)-4,5-diphenyl-2-oxazolidinone chiral auxiliary. This guide provides a comprehensive overview of its application, detailing the underlying principles of stereocontrol, experimental protocols for its use, and quantitative data from key diastereoselective reactions. Its utility in establishing stereocenters with a high degree of predictability and efficiency makes it an invaluable tool in the synthesis of complex chiral molecules, particularly in the realm of pharmaceutical development.
Introduction to Chiral Auxiliaries and this compound
In the landscape of asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a stereoselective manner.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The effectiveness of a chiral auxiliary is gauged by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its attachment and removal.
This compound serves as a precursor to a powerful class of chiral auxiliaries known as oxazolidinones. The resulting (4R,5S)-4,5-diphenyl-2-oxazolidinone, bearing two phenyl groups, provides a rigid and well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to highly diastereoselective transformations.
Mechanism of Stereocontrol
The remarkable stereocontrol exerted by the (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary stems from its rigid bicyclic structure upon N-acylation and subsequent enolization. The two phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a significant steric bias, dictating the conformation of the N-acyl chain and the trajectory of incoming electrophiles.
In both diastereoselective alkylations and aldol (B89426) reactions, the N-acyl oxazolidinone is deprotonated to form a chelated (Z)-enolate. The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the enolate in a planar, rigid conformation. The phenyl group at C4 projects over the top face of this enolate, effectively blocking the approach of an electrophile from this direction. Consequently, the electrophile preferentially attacks from the less hindered bottom face, leading to the formation of one major diastereomer.
Applications in Asymmetric Synthesis
The (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary has proven to be highly effective in a range of asymmetric transformations, most notably in alkylation and aldol reactions.
Diastereoselective Alkylation
The alkylation of N-acyl oxazolidinones derived from this compound provides a reliable method for the synthesis of chiral carboxylic acids and their derivatives. The reaction proceeds with high diastereoselectivity for a variety of electrophiles.
| Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Allyl iodide | NaHMDS | 98:2 | 75 |
| Propionyl | Benzyl (B1604629) bromide | NaHMDS | >95:5 | 88 |
| Acetyl | Methyl iodide | LDA | 97:3 | 85 |
| Phenylacetyl | tert-Butyl bromide | ZrCl₄ / TiCl₄ | >95:5 | 70 |
Data compiled from various sources and representative examples.
Asymmetric Aldol Reactions
The asymmetric aldol reaction using this chiral auxiliary allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The reaction generally affords the syn-aldol product with high diastereoselectivity.
| Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | 98:2 | 85 |
| Propionyl | Benzaldehyde | Bu₂BOTf | 97:3 | 89 |
| Acetyl | Acetaldehyde | TiCl₄ | 95:5 | 78 |
| Glycolyl | Benzaldehyde | Sn(OTf)₂ | >99:1 | 91 |
Data compiled from various sources and representative examples.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the application of this compound as a chiral auxiliary.
Synthesis of (4R,5S)-4,5-Diphenyl-2-oxazolidinone
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
-
Triphosgene (B27547) or Diethyl Carbonate
-
Triethylamine (if using triphosgene)
-
Potassium Carbonate (if using diethyl carbonate)
-
Dichloromethane (B109758) or Toluene
Procedure (using Triphosgene):
-
To a solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol in dichloromethane at 0 °C, add triethylamine.
-
Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (4R,5S)-4,5-diphenyl-2-oxazolidinone.
N-Acylation of (4R,5S)-4,5-Diphenyl-2-oxazolidinone
Materials:
-
(4R,5S)-4,5-Diphenyl-2-oxazolidinone
-
Acyl chloride or anhydride (B1165640) (e.g., propionyl chloride)
-
n-Butyllithium or Triethylamine/DMAP
-
Tetrahydrofuran (THF), anhydrous
Procedure (using n-Butyllithium):
-
Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the resulting solution for 15-30 minutes at -78 °C.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Diastereoselective Alkylation
Materials:
-
N-Acyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone
-
Strong, non-nucleophilic base (e.g., NaHMDS, LDA)
-
Electrophile (e.g., allyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the base and stir for 30-60 minutes to form the enolate.
-
Add the electrophile dropwise and continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product, wash the organic layers, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by column chromatography.
Auxiliary Cleavage
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.
-
Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Adjust the pH to acidic with dilute HCl and extract the carboxylic acid product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
This compound, through its conversion to the corresponding oxazolidinone, stands as a robust and reliable chiral auxiliary in asymmetric synthesis. Its ability to direct alkylation and aldol reactions with high levels of diastereoselectivity makes it an indispensable tool for the construction of stereochemically complex molecules. The straightforward attachment, predictable stereochemical outcome, and efficient cleavage and recovery of the auxiliary underscore its practical utility in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols to effectively harness the power of this versatile chiral auxiliary.
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2R)-2-Amino-1,2-diphenylethanol
For Immediate Release
A comprehensive technical guide on (1S,2R)-2-amino-1,2-diphenylethanol, a pivotal chiral auxiliary in synthetic chemistry, is now available for researchers, scientists, and professionals in drug development. This in-depth resource details the discovery, history, and extensive applications of this compound, providing a wealth of information for those engaged in the field of stereoselective synthesis.
This compound has emerged as a cornerstone in the synthesis of enantiomerically pure molecules, finding widespread use as a chiral auxiliary and a precursor to chiral ligands and catalysts. Its rigid diphenyl framework and vicinal amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide explores its critical role in the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer drugs and complex molecules is paramount.
Historical Perspective and Discovery
The journey of 2-amino-1,2-diphenylethanol (B1215729) and its stereoisomers in the realm of organic chemistry is a testament to the continuous pursuit of stereochemical control. While the racemic mixture and its diastereomers were known earlier, the resolution and application of the specific (1S,2R) enantiomer as a powerful tool in asymmetric synthesis has been a significant development. Early methods for the preparation of the diastereomers of 2-amino-1,2-diphenylethanol laid the groundwork for its eventual use as a chiral directing group. A notable early investigation into the absolute configuration of the threo and erythro isomers was conducted by Gloria G. Lyle and William Lacroix, which was crucial for the correct assignment of stereochemistry in subsequent asymmetric applications.[1]
The true potential of this compound was unlocked with its application as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The unique stereochemical features of this compound make it an exceptionally effective chiral auxiliary for a range of reactions, including the synthesis of α-amino acids and β-lactams.
Core Applications in Asymmetric Synthesis
The versatility of this compound is demonstrated in its application in several key asymmetric transformations:
-
Synthesis of Chiral α-Amino Acids: This amino alcohol is readily converted into a chiral oxazolidinone auxiliary. This heterocyclic system can then be N-acylated and subsequently deprotonated to form a chiral enolate, which undergoes highly diastereoselective alkylation. The resulting product can then be hydrolyzed to yield enantiomerically enriched α-amino acids, with the chiral auxiliary being recovered.
-
Preparation of Enantiopure β-Lactams: The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring, a core structure in many antibiotics. When a chiral auxiliary derived from this compound is attached to the imine or ketene, the cycloaddition proceeds with high diastereoselectivity, providing access to enantiomerically pure β-lactams.
-
Formation of Chiral Ligands for Asymmetric Catalysis: The amino and hydroxyl groups of this compound serve as excellent coordination sites for metal ions. This property has been exploited in the design and synthesis of a wide array of chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of a broad range of molecules.
Quantitative Data Summary
The effectiveness of this compound as a chiral auxiliary is evident in the high stereoselectivities achieved in various reactions. The following tables summarize quantitative data from key applications.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | >99:1 | 85 | Fustero et al. |
| Iodomethane | 95:5 | 78 | Abellán et al. |
| Allyl bromide | 98:2 | 82 | Cativiela et al. |
Table 1: Diastereoselective Alkylation of a Glycine (B1666218) Enolate Equivalent Derived from a this compound-based Oxazolidinone.
| Imine | Ketene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-benzylidene-p-toluidine | Acetoxyketene | 90:10 | 75 | Palomo et al. |
| N-(4-methoxybenzylidene)aniline | Phthalimido-ketene | >95:5 | 68 | Hegedus et al. |
Table 2: Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition using a this compound-derived Auxiliary.
Experimental Protocols
For the practical application of this compound in synthesis, detailed experimental procedures are crucial. Below are representative protocols for key transformations.
Protocol 1: Synthesis of a Chiral Oxazolidinone from this compound
Objective: To prepare the chiral oxazolidinone auxiliary, a key intermediate for asymmetric alkylations.
Materials:
-
This compound
-
Phosgene (B1210022) (or a phosgene equivalent like triphosgene)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
A solution of this compound (1.0 eq) in dry DCM is cooled to 0 °C in an ice bath.
-
Triethylamine (2.2 eq) is added to the solution.
-
A solution of triphosgene (B27547) (0.4 eq) in dry DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired oxazolidinone.
Protocol 2: Asymmetric Alkylation of a Glycine Equivalent
Objective: To perform a diastereoselective alkylation of a glycine enolate equivalent derived from the chiral oxazolidinone prepared in Protocol 1.
Materials:
-
Chiral oxazolidinone-glycine adduct
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
The chiral oxazolidinone-glycine adduct (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the enolate.
-
The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is then purified by column chromatography.
Logical Workflow and Reaction Pathways
The strategic use of this compound in asymmetric synthesis can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the application of this chiral auxiliary.
Caption: Workflow for Asymmetric α-Amino Acid Synthesis.
References
An In-depth Technical Guide on the Safety and Handling of (1S,2R)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol , a chiral amino alcohol, is a valuable building block in asymmetric synthesis, frequently employed as a chiral auxiliary and a precursor for chiral ligands in pharmaceutical and fine chemical development.[1] Its effective and safe use necessitates a thorough understanding of its properties, hazards, and handling procedures. This guide provides comprehensive technical information on the safety and handling of this compound, intended for laboratory and drug development personnel.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 23364-44-5 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Melting Point | 142-144 °C |
| Optical Activity | [α]25/D +7.0°, c = 0.6 in ethanol |
| Appearance | White to off-white solid |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
| GHS Classification | Hazard Statements | Pictogram | Signal Word |
| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation, Category 2/2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity – single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Information aggregated from multiple Safety Data Sheets.[2][3][4]
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures and precautions should be strictly followed.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in Table 3.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, the following first-aid and emergency measures should be taken.
| Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[5] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus.[2] |
Toxicological Information
Experimental Protocols
This compound is a key chiral auxiliary in asymmetric synthesis. Below are detailed methodologies for its application in the synthesis of oxazolidinones and in asymmetric alkylation reactions.
Synthesis of (4R,5S)-4,5-Diphenyl-2-oxazolidinone
This protocol describes the synthesis of a chiral oxazolidinone, a versatile intermediate in asymmetric synthesis, from this compound.
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
-
Triethylamine (B128534) (Et₃N)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol in dichloromethane and cool the mixture in an ice-water bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of triphosgene in dichloromethane dropwise over 1 hour, maintaining the temperature below 10°C.
-
Stir the mixture for 2 hours at the same temperature.
-
Quench the reaction by adding water and methanol and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and stir vigorously.
-
Collect the resulting precipitate by filtration and wash with 1 M HCl and water.
-
Dry the product to obtain (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals.[7]
Asymmetric Alkylation of Chiral Imide Enolates
This protocol outlines a general procedure for the diastereoselective alkylation of N-acyl oxazolidinones derived from amino alcohols like this compound.
Materials:
-
N-acyl oxazolidinone (derived from this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium or Sodium amide base (e.g., LiN(i-Pr)₂, NaN(SiMe₃)₂)
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add the lithium or sodium amide base to form the enolate.
-
After stirring for a specified time, add the alkylating agent.
-
Allow the reaction to proceed at a low temperature, then warm to the appropriate temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography.[8]
Biological Signaling Pathways
While this compound itself is primarily used as a synthetic building block, its derivatives have been investigated for their biological activity. Notably, some derivatives have been identified as potent and selective inhibitors of Histone Deacetylase-3 (HDAC3).[9]
HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[9][10] HDAC3, in particular, is involved in various cellular processes, including inflammation and cell cycle regulation.[10] Inhibition of HDAC3 can lead to the hyperacetylation of its target proteins, altering gene expression and cellular function. This has therapeutic implications in diseases such as cancer and inflammatory disorders.[10][11]
The general mechanism of HDAC3-mediated gene silencing involves its recruitment to specific gene promoters as part of a larger corepressor complex. This complex then deacetylates histones, leading to chromatin condensation and transcriptional repression.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the chemical to enter drains.[2]
Conclusion
This compound is an indispensable tool in modern asymmetric synthesis. A comprehensive understanding of its hazards and strict adherence to safety protocols are paramount for its responsible use in research and development. This guide provides a foundational understanding of its safety and handling, which should be supplemented with institution-specific safety training and procedures.
References
- 1. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 2. capotchem.cn [capotchem.cn]
- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. york.ac.uk [york.ac.uk]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 11. Histone Deacetylase 3 Inhibition Ameliorates Microglia-Mediated Neuro-Inflammation Via the SIRT1/Nrf2 Pathway After Traumatic Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (1S,2R)-2-Amino-1,2-diphenylethanol for Researchers and Drug Development Professionals
Introduction
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis. Its application as a chiral auxiliary and in the preparation of chiral ligands for catalysis is of significant interest to researchers in organic chemistry and drug development.[1][2] A thorough understanding of its solubility in various common solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow illustrating its application in chemical synthesis.
Core Concepts: Understanding Solubility
The solubility of a compound is a result of the interplay between its molecular structure and the physical properties of the solvent. For this compound, the presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding with polar solvents.[3] Conversely, the two phenyl rings contribute to its nonpolar character.[3] Therefore, its solubility is a balance between these hydrophilic and hydrophobic moieties.
Solubility Profile of this compound
Currently, there is a notable absence of specific quantitative solubility data (e.g., g/100 mL or mg/mL) in peer-reviewed literature for this compound across a range of common solvents at various temperatures. However, based on its chemical structure and general principles of solubility, a qualitative assessment can be made.
Qualitative Solubility Summary
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexane | Likely Poorly Soluble | The large nonpolar phenyl groups may allow for some interaction, but the polar functional groups will limit overall solubility.[3] |
Experimental Protocol for Solubility Determination: Gravimetric Method
For researchers needing precise solubility data, the gravimetric method is a reliable and straightforward approach.[4][5][6]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a temperature below the compound's melting point can also be used for faster drying.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.
-
Visualization of Experimental Workflow and Synthetic Application
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical synthetic workflow where this compound is used as a chiral auxiliary.
References
(1S,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S,2R)-2-Amino-1,2-diphenylethanol. Due to a lack of extensive, publicly available stability studies on this specific molecule, this document combines known data with established principles of pharmaceutical stability testing to offer a robust framework for its handling and storage.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to light-yellow powder/solid | [2] |
| Melting Point | 142-144 °C | |
| Solubility | No data available | |
| pKa | No data available |
Stability Profile and Degradation Pathways
Currently, there is limited published data on the intrinsic stability and specific degradation pathways of this compound. Safety Data Sheets (SDS) for the compound often state "no data available" for chemical stability and hazardous decomposition products.
However, based on the structure of the molecule, which contains amino and alcohol functional groups on a diphenylethane backbone, potential degradation pathways can be hypothesized. These include:
-
Oxidation: The amino group and the secondary alcohol are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.
-
Dehydration: Under acidic or high-temperature conditions, the alcohol group could be eliminated.
-
Reactions with Incompatible Materials: As an amino alcohol, it may react with strong oxidizing agents, acids, and bases.
To definitively determine the stability profile, forced degradation studies are necessary.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Specific recommendations include: - 10°C to 25°C (General) - -20°C for up to 1 month (Stock Solution) - -80°C for up to 6 months (Stock Solution) | [3][4] |
| Atmosphere | Store in a well-ventilated area. For stock solutions, storage under a nitrogen atmosphere is recommended. | [4] |
| Container | Keep container tightly closed. | |
| Light | Protect from light. | [4] |
| Other | Store locked up and away from incompatible materials and foodstuffs. |
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating assay methods (SIAMs) for this compound are not found in the public domain, a general approach for developing such a method can be outlined based on established pharmaceutical guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[5]
Objective: To generate degradation products and demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions: Expose the solutions to a variety of stress conditions. A general protocol is outlined below.[6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound and its solution to UV (254 nm) and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method that can separate and quantify this compound from its degradation products and any process impurities.
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where the parent compound and its impurities absorb. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Storage and Handling
Caption: Recommended storage and handling workflow for this compound.
Decision Tree for Stability Testing
Caption: A decision tree outlining the process for comprehensive stability testing.
Conclusion
References
- 1. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | FA60175 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Using (1S,2R)-2-Amino-1,2-diphenylethanol-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of chiral catalysts derived from (1S,2R)-2-Amino-1,2-diphenylethanol in asymmetric aldol (B89426) reactions. The focus is on L-prolinamide (B555322) organocatalysts, which have demonstrated high efficiency and enantioselectivity in the synthesis of chiral β-hydroxy ketones. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.
Introduction
The asymmetric aldol reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and efficient alternative to metal-based catalysts. L-proline and its derivatives are prominent organocatalysts that mimic the action of natural aldolase (B8822740) enzymes through an enamine-based mechanism.
This compound serves as a valuable chiral precursor for the synthesis of more complex and highly effective organocatalysts. Specifically, when coupled with L-proline, it forms an L-prolinamide catalyst. This catalyst creates a well-defined chiral environment that directs the stereochemical outcome of the aldol reaction, leading to high yields and enantioselectivities. The presence of the hydroxyl group and the amide N-H in the catalyst is believed to play a crucial role in activating the aldehyde substrate through hydrogen bonding, thereby enhancing both reactivity and stereocontrol.[1][2]
Data Presentation
The following table summarizes the results of asymmetric aldol reactions between various aldehydes and acetone (B3395972), catalyzed by an L-prolinamide derived from L-proline and a stereoisomer of the title compound, (1S,2S)-diphenyl-2-aminoethanol.[1][2] This data is representative of the high yields and enantioselectivities achievable with this class of catalysts.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 24 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | 24 | 80 | 88 |
| 3 | 4-Bromobenzaldehyde | 24 | 78 | 87 |
| 4 | 4-Methylbenzaldehyde | 48 | 75 | 85 |
| 5 | Benzaldehyde | 48 | 70 | 82 |
| 6 | 2-Naphthaldehyde | 48 | 82 | 93 |
| 7 | 3-Phenylpropionaldehyde | 48 | 65 | >99 |
| 8 | Isovaleraldehyde | 48 | 60 | >99 |
| 9 | Pivalaldehyde | 48 | 72 | >99 |
Experimental Protocols
Protocol 1: Synthesis of L-Prolinamide Catalyst from this compound
This protocol describes the synthesis of the chiral L-prolinamide catalyst from L-proline and this compound.
Materials:
-
L-proline
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a solution of L-proline (1.2 equivalents) and 1-hydroxybenzotriazole (1.2 equivalents) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (1.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the pure L-prolinamide catalyst.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
This protocol outlines the general procedure for the asymmetric aldol reaction between an aldehyde and acetone using the synthesized L-prolinamide catalyst.[1]
Materials:
-
Aldehyde
-
Acetone, anhydrous
-
L-prolinamide catalyst (synthesized in Protocol 1)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To anhydrous acetone (1 mL), add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at -25 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:3) to obtain the pure aldol product.
Visualizations
Catalytic Cycle of the Prolinamide-Catalyzed Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the L-prolinamide catalyzed asymmetric aldol reaction.
General Experimental Workflow for the Asymmetric Aldol Reaction
References
Application Notes and Protocols for Enantioselective Addition of Organometallic Reagents Using (1S,2R)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral auxiliary, (1S,2R)-2-Amino-1,2-diphenylethanol, in the enantioselective addition of organometallic reagents to aldehydes. This methodology is a cornerstone in asymmetric synthesis, enabling the production of enantioenriched secondary alcohols, which are crucial building blocks for many pharmaceuticals and biologically active compounds.
Introduction
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral catalysts or auxiliaries is paramount in controlling the stereochemical outcome of this transformation. This compound has emerged as a highly effective chiral ligand for this purpose, particularly in the addition of organozinc reagents to a wide variety of aldehydes. Its rigid bicyclic-like chelate structure, when coordinated to a metal, provides a well-defined chiral environment that effectively directs the approach of the nucleophile to one of the enantiotopic faces of the aldehyde.
Reaction Principle and Mechanism
The catalytic cycle for the enantioselective addition of diethylzinc (B1219324) to an aldehyde, a representative example, is initiated by the in-situ formation of a chiral zinc-aminoalkoxide complex. This complex is generated from the reaction between this compound and the organometallic reagent, typically an organozinc compound.
The proposed catalytic cycle involves the following key steps:
-
Ligand Exchange: The chiral amino alcohol displaces one of the alkyl groups from the dialkylzinc to form a monomeric or dimeric zinc alkoxide species.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the zinc center of the chiral catalyst. The steric hindrance imposed by the phenyl groups of the ligand dictates a preferred orientation for the aldehyde.
-
Alkyl Transfer: The alkyl group from the zinc is transferred to the si- or re-face of the coordinated aldehyde in an intramolecular fashion. This step proceeds through a six-membered, chair-like transition state, which is key to the high enantioselectivity observed.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of the organozinc reagent, regenerating the active catalyst and releasing the product after workup.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective addition of organometallic reagents to various aldehydes using this compound and its derivatives as chiral ligands.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Immobilized this compound
| Entry | Aldehyde | Organometallic Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Diethylzinc | 10 | Toluene (B28343) | 0 | 93.6 | 90.3 (S) | Zheng et al., 2007 |
Table 2: Enantioselective Addition of Diethylzinc to Various Aldehydes using a Derivative of this compound
Catalyst: (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol
| Entry | Aldehyde | Organometallic Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Diethylzinc | 2 | Toluene | 0 | 95 | 98 (R) | Nugent, 2002[1] |
| 2 | 4-Chlorobenzaldehyde | Diethylzinc | 2 | Toluene | 0 | 96 | 98 (R) | Nugent, 2002[1] |
| 3 | 4-Methoxybenzaldehyde | Diethylzinc | 2 | Toluene | 0 | 94 | 97 (R) | Nugent, 2002[1] |
| 4 | 2-Naphthaldehyde | Diethylzinc | 2 | Toluene | 0 | 92 | 98 (R) | Nugent, 2002[1] |
| 5 | Cinnamaldehyde | Diethylzinc | 2 | Toluene | 0 | 91 | 96 (R) | Nugent, 2002[1] |
| 6 | Cyclohexanecarboxaldehyde | Diethylzinc | 2 | Toluene | 0 | 89 | 95 (R) | Nugent, 2002[1] |
| 7 | Pivalaldehyde | Diethylzinc | 2 | Toluene | 0 | 85 | 99 (R) | Nugent, 2002[1] |
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Diethylzinc (solution in hexanes or toluene)
-
Aldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.02-0.1 mmol, 2-10 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: To the stirred solution of the chiral ligand, add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M hydrochloric acid (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral secondary alcohol.
-
Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
Application Notes and Protocols: (1S,2R)-2-Amino-1,2-diphenylethanol as a Catalyst in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method in organic synthesis for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This technique offers a practical and safer alternative to asymmetric hydrogenation using high-pressure hydrogen gas, instead employing readily available hydrogen donors like isopropanol (B130326) or formic acid. The stereochemical outcome of these reactions is controlled by a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand.
(1S,2R)-2-Amino-1,2-diphenylethanol is a versatile chiral building block that can be readily converted into effective chiral ligands for transition metal-catalyzed asymmetric reactions. Its rigid backbone and stereochemically defined hydroxyl and amino groups allow for the creation of a well-defined chiral environment around the metal center. This application note details the use of catalysts derived from this compound in the asymmetric transfer hydrogenation of ketones, providing protocols and performance data for analogous systems.
Catalyst System
While this compound itself is not the catalyst, it serves as a crucial precursor for the synthesis of the active chiral ligand. A common strategy involves the N-sulfonylation of the amino group to create a more robust and effective ligand. The resulting N-sulfonylated amino alcohol can then be complexed with a suitable metal precursor, such as a ruthenium(II), rhodium(III), or iridium(III) salt, to generate the active catalyst in situ. A representative catalyst system is formed from an N-arenesulfonyl derivative of this compound and a ruthenium precursor.
Data Presentation
Due to the limited availability of specific quantitative data for catalysts derived directly from this compound in asymmetric transfer hydrogenation, the following table presents representative data for the well-established and structurally similar Ru(II)-TsDPEN catalyst system. TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) shares a similar chiral backbone and is a benchmark for this type of transformation. This data serves as a strong indicator of the expected performance for a catalyst derived from N-tosylated this compound.
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones using an Analogous Ru(II)-TsDPEN Catalyst System
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 99 | R |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 98 | 98 | R |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 97 | R |
| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 97 | 99 | R |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | 95 | 98 | R |
| 6 | 1-Indanone | 1-Indanol | >99 | 99 | R |
| 7 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 | R |
Data presented is representative of results obtained with the analogous RuCl--INVALID-LINK-- catalyst and is intended to provide an expectation of performance.
Experimental Protocols
The following are detailed protocols for the synthesis of the chiral ligand from this compound and its subsequent use in a typical asymmetric transfer hydrogenation reaction.
Protocol 1: Synthesis of (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol
This protocol describes the preparation of the chiral ligand, a crucial component of the catalyst system.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This protocol outlines the in-situ preparation of the ruthenium catalyst and the subsequent reduction of a model ketone, acetophenone.
Materials:
-
[RuCl2(p-cymene)]2 (ruthenium precursor)
-
(1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol (chiral ligand)
-
Acetophenone (or other prochiral ketone)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard inert atmosphere glassware (e.g., Schlenk flask) and techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 eq.) and (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol (0.01 eq.).
-
Add anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the ketone substrate (1.0 eq.) to the catalyst mixture.
-
Add the formic acid/triethylamine mixture (2.0-5.0 eq. of formic acid) to the reaction flask.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Logical relationship of catalyst components.
Caption: Simplified catalytic cycle for ATH.
Application of (1S,2R)-2-Amino-1,2-diphenylethanol in the Synthesis of Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, serves as a crucial chiral auxiliary in the asymmetric synthesis of various pharmaceutical compounds. Its rigid phenyl groups create a well-defined chiral environment, enabling high stereocontrol in chemical reactions. This attribute is particularly valuable in the synthesis of β-lactam antibiotics and their precursors, where the biological activity is highly dependent on the stereochemistry of the molecule.
The primary application of this compound is in the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam.[1] By incorporating the chiral auxiliary into the imine, the cycloaddition proceeds with high diastereoselectivity, preferentially forming the cis-β-lactam isomer. This stereocontrol is essential for the synthesis of key intermediates for various carbapenem (B1253116) antibiotics.
Key Applications:
-
Asymmetric Synthesis of β-Lactam Precursors: this compound is instrumental in the synthesis of enantiomerically pure β-lactams, which are the core structural motif of widely used antibiotics such as penicillins and cephalosporins.
-
Chiral Ligand in Asymmetric Catalysis: It can be employed as a ligand in metal-catalyzed asymmetric reactions, facilitating the production of specific stereoisomers of fine chemicals.[2]
-
Chiral Building Block: This compound serves as a versatile chiral building block for the synthesis of complex molecules where specific stereochemistry is required for optimal biological activity.
Quantitative Data Summary
The use of this compound as a chiral auxiliary in the Staudinger reaction for the synthesis of a key β-lactam precursor, (3R,4S)-4-acetoxy-3-(( R)-1-(tert-butyldimethylsilyloxy)ethyl)-1-((1S,2R)-2-hydroxy-1,2-diphenylethyl)azetidin-2-one, demonstrates high efficiency and stereoselectivity. The following table summarizes the quantitative data for this synthesis.
| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| 1. Imine Formation | This compound, (R)-3-(tert-butyldimethylsilyloxy)butanal | Chiral Imine Intermediate | >95 | N/A |
| 2. Staudinger Cycloaddition | Chiral Imine Intermediate, Acetoxyacetyl chloride, Triethylamine (B128534) | (3R,4S)-4-acetoxy-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-1-((1S,2R)-2-hydroxy-1,2-diphenylethyl)azetidin-2-one | 85 | >98 |
| 3. Auxiliary Cleavage | Protected β-Lactam, Cerium(IV) ammonium (B1175870) nitrate (B79036) | (3R,4S)-4-acetoxy-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)azetidin-2-one | 80 | >98 |
Experimental Protocols
Synthesis of the Chiral Imine Intermediate
Materials:
-
This compound
-
(R)-3-(tert-butyldimethylsilyloxy)butanal
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous MgSO₄ (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (R)-3-(tert-butyldimethylsilyloxy)butanal (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Asymmetric Synthesis of the β-Lactam via Staudinger Cycloaddition
Materials:
-
Crude chiral imine from the previous step
-
Acetoxyacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude chiral imine in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylamine (2.0 eq) to the solution.
-
In a separate flask, prepare a solution of acetoxyacetyl chloride (1.5 eq) in anhydrous DCM.
-
Add the acetoxyacetyl chloride solution dropwise to the imine solution at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cis-β-lactam.
Cleavage of the Chiral Auxiliary
Materials:
-
Protected β-Lactam from the previous step
-
Cerium(IV) ammonium nitrate (CAN)
-
Water
Procedure:
-
Dissolve the protected β-lactam in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0 °C.
-
Add cerium(IV) ammonium nitrate (2.5 eq) in portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, (3R,4S)-4-acetoxy-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)azetidin-2-one.
Visualizations
Caption: Workflow of Asymmetric β-Lactam Synthesis.
Caption: Mechanism of the Staudinger Cycloaddition.
References
Application Notes and Protocols for Diastereoselective Reduction with (1S,2R)-2-Amino-1,2-diphenylethanol Derivatives
Abstract
This document provides detailed application notes and experimental protocols for the diastereoselective reduction of prochiral ketones utilizing chiral auxiliaries derived from (1S,2R)-2-Amino-1,2-diphenylethanol. The primary focus is on the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly selective method for the synthesis of chiral secondary alcohols.[1][2] This protocol is of significant interest to researchers in synthetic organic chemistry and drug development, offering a reliable method for establishing key stereocenters. The protocols herein describe the in situ preparation of the chiral oxazaborolidine catalyst and its application in the asymmetric reduction of various ketones, consistently yielding high diastereomeric excess and chemical yields.
Introduction
Chiral amino alcohols are pivotal in asymmetric synthesis, serving as effective chiral auxiliaries or ligands to control the stereochemical outcome of a reaction.[1] Among these, derivatives of this compound are particularly effective, most notably in the enantioselective reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction employs an oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol and a borane (B79455) source.[2][3][4] This catalytic system offers a predictable and highly enantioselective route to chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[1][5] The mechanism relies on the formation of a rigid transition state where the oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate, sterically directing the hydride transfer to one face of the carbonyl group.[6][7]
Data Presentation
The following tables summarize the typical performance of the diastereoselective reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol analogous to this compound.
Table 1: Asymmetric Reduction of Aromatic Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 95 | >98 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 92 | 97 (R) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 90 | 96 (R) |
| 4 | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 88 | 95 (R) |
Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Octanone | 2-Octanol | 85 | 92 (R) |
| 2 | 3-Methyl-2-butanone | 3-Methyl-2-butanol | 82 | 90 (R) |
| 3 | Benzylacetone | 4-Phenyl-2-butanol | 91 | 94 (R) |
| 4 | (E)-4-Phenyl-3-buten-2-one | (E)-4-Phenyl-3-buten-2-ol | 87 | 96 (R) |
Note: The enantiomeric excess (ee) is a measure of the purity of the chiral product. For prochiral ketones, this is the relevant measure of stereoselectivity. In the context of a substrate already containing a chiral center, this high enantioselectivity translates to high diastereoselectivity.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol details the in situ preparation of the (S)-2-Methyl-CBS-oxazaborolidine catalyst and its immediate use for the asymmetric reduction of acetophenone.
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol derivative (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.). Add anhydrous THF to dissolve the amino alcohol. To this solution, add the borane-dimethyl sulfide complex or borane-THF solution (1.1 eq.) dropwise at room temperature. Stir the mixture for 15-30 minutes. The formation of the oxazaborolidine catalyst occurs in situ.
-
Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature) using an appropriate cooling bath. Add the acetophenone (1.0 eq.) dropwise to the stirred catalyst solution.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 10-60 minutes.
-
Work-up: Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Signaling Pathway of the CBS Reduction
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Workflow
Caption: General workflow for diastereoselective ketone reduction.
Logical Relationship of Stereocontrol
Caption: Logic of stereocontrol in the CBS reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for (1S,2R)-2-Amino-1,2-diphenylethanol Derived Chiral Stationary Phases in HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral stationary phases (CSPs) derived from (1S,2R)-2-amino-1,2-diphenylethanol (ADPE) for the enantioselective separation of chiral compounds by High-Performance Liquid Chromatography (HPLC). These Pirkle-type CSPs are highly effective for the resolution of a wide range of racemic compounds, particularly those containing π-acidic or π-basic functionalities.
Introduction to (1S,2R)-ADPE Derived Chiral Stationary Phases
Chiral stationary phases derived from this compound are a class of Pirkle-type CSPs. The chiral selector is synthesized by bonding the ADPE derivative to a solid support, typically silica (B1680970) gel. The enantioselective recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte.[1] This interaction is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1] The two phenyl groups and the amino and hydroxyl groups of the ADPE moiety provide multiple sites for these interactions, leading to effective chiral discrimination for a broad range of analytes.
These CSPs are particularly well-suited for the separation of molecules containing aromatic rings and hydrogen bond donor/acceptor groups. They have shown excellent performance in the resolution of various classes of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), β-blockers, and other chiral drugs and intermediates.
Applications and Quantitative Separation Data
CSPs derived from amino alcohols, including those structurally similar to ADPE, have demonstrated effective separation of various chiral compounds. The performance of these columns is typically evaluated based on the retention factor (k), separation factor (α), and resolution (Rs).
Below is a summary of separation data for representative chiral analytes on amino alcohol-derived CSPs. This data illustrates the typical performance that can be expected.
Table 1: HPLC Enantioseparation Data on Amino Alcohol-Derived CSPs
| Analyte | CSP | Mobile Phase (v/v) | Flow Rate (mL/min) | k₁ | α | Rs |
| DNB-Phenylglycinol | CSP 1 (5 µm) | 10% IPA in n-Hexane | 1.0 | 2.49 | 1.55 | 1.07 |
| DNB-Phenylglycinol | CSP 1 (3 µm) | 10% IPA in n-Hexane | 0.8 | 3.14 | 1.37 | 2.12 |
| DNB-Leucinol | CSP 1 (5 µm) | 10% IPA in n-Hexane | 1.0 | 5.09 | 1.15 | 0.85 |
| DNB-Leucinol | CSP 1 (3 µm) | 10% IPA in n-Hexane | 0.8 | 2.65 | 1.15 | 1.01 |
| Troger's Base | CSP 2 (5 µm) | 10% IPA in n-Hexane | 1.0 | 4.42 | 1.26 | 0.80 |
| Troger's Base | CSP 2 (3 µm) | 10% IPA in n-Hexane | 0.8 | 2.27 | 1.30 | 0.87 |
| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | CSP 2 (5 µm) | 10% IPA in n-Hexane | 1.0 | 8.83 | 1.00 | - |
| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | CSP 2 (3 µm) | 10% IPA in n-Hexane | 0.8 | 4.41 | 1.08 | 0.72 |
Data adapted from a study on amino alcohol-derived CSPs. CSP 1 and CSP 2 are based on different amino alcohol derivatives bonded to silica gel. DNB = 3,5-Dinitrobenzoyl. IPA = Isopropanol (B130326).
Experimental Protocols
This section provides a general protocol for developing a chiral separation method using an (1S,2R)-ADPE derived CSP.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A column packed with a (1S,2R)-ADPE derived chiral stationary phase. Typical dimensions are 250 mm x 4.6 mm with 5 µm or 3 µm particle size.
-
Solvents: HPLC grade n-Hexane, isopropanol (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA).
-
Sample Preparation: The racemic analyte dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 0.1-1.0 mg/mL).
Method Development Workflow
The following workflow is recommended for developing a robust enantioselective HPLC method.
Caption: A typical workflow for developing a chiral HPLC method.
Standard Protocol for Normal Phase Separation
-
Column Installation and Equilibration:
-
Install the (1S,2R)-ADPE derived chiral column into the HPLC system.
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the racemic analyte in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) using standard chromatographic equations.
-
Protocol Optimization
-
Mobile Phase Composition: If the initial separation is not satisfactory, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%). For highly polar analytes, polar organic mode (e.g., acetonitrile/methanol) can be explored.
-
Additives: For basic or acidic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase can significantly improve peak shape and resolution.
-
Temperature: Varying the column temperature (e.g., between 10 °C and 40 °C) can influence the thermodynamics of the chiral recognition process and affect the separation factor. Lower temperatures often lead to better resolution.
Chiral Recognition Mechanism
The enantioselective separation on (1S,2R)-ADPE derived CSPs is based on the "three-point interaction model". For effective chiral recognition, at least three simultaneous interactions are required between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.
Caption: Key interactions in chiral recognition on ADPE-based CSPs.
The specific interactions that contribute to chiral recognition include:
-
Hydrogen Bonding: The hydroxyl and amino groups on the ADPE selector can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte such as carbonyls, hydroxyls, and amines.
-
π-π Stacking: The two phenyl groups of the ADPE moiety can engage in π-π stacking interactions with aromatic rings present in the analyte.
-
Steric Interactions: The three-dimensional arrangement of the bulky phenyl groups and other substituents on the chiral selector creates a sterically hindered environment, allowing for a more favorable fit for one enantiomer over the other.
The combination and strength of these interactions differ for the two enantiomers, leading to different retention times and, consequently, their separation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Separation | Inappropriate mobile phase. | Screen different alcohol modifiers (IPA, EtOH, MeOH). Try polar organic or reversed-phase mode. |
| Poor Peak Shape (Tailing) | Secondary interactions with silica. Analyte is acidic or basic. | Add a mobile phase modifier (0.1% TFA for bases, 0.1% DEA for acids). |
| Poor Resolution | Mobile phase is too strong. Flow rate is too high. Temperature is too high. | Decrease the percentage of the alcohol modifier. Reduce the flow rate (e.g., to 0.5 mL/min). Decrease the column temperature. |
| Irreproducible Retention Times | Insufficient column equilibration. Temperature fluctuations. | Equilibrate the column for a longer duration. Use a column oven to maintain a constant temperature. |
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound derived chiral stationary phases for the successful enantioselective analysis of a wide variety of chiral compounds.
References
Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids Using (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of non-proteinogenic α-amino acids utilizing the chiral auxiliary, (1S,2R)-2-amino-1,2-diphenylethanol. This methodology is based on the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.
Introduction
The stereoselective synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug development. Chiral auxiliaries are a powerful tool to control the stereochemical outcome of synthetic transformations. This compound is an effective chiral auxiliary that can be employed to synthesize enantiomerically enriched α-amino acids. The strategy involves the temporary incorporation of the auxiliary to form a chiral glycine derivative, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the desired α-amino acid.
Overall Synthetic Strategy
The asymmetric synthesis of α-amino acids using this compound as a chiral auxiliary follows a three-stage process:
-
Synthesis of the Chiral Auxiliary Adduct: Formation of a chiral oxazolidinone from this compound, followed by N-acylation with a glycine equivalent.
-
Diastereoselective Alkylation: Deprotonation of the N-acylated oxazolidinone to form a chiral enolate, which then undergoes diastereoselective alkylation with an electrophile (e.g., an alkyl halide).
-
Cleavage and Recovery: Hydrolysis of the alkylated product to release the desired α-amino acid and recover the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-4,5-Diphenyl-2-oxazolidinone from this compound
This protocol describes the formation of the key chiral oxazolidinone intermediate.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (0.1 eq), and an excess of diethyl carbonate.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from toluene to afford (4R,5S)-4,5-diphenyl-2-oxazolidinone as a white solid.
Protocol 2: N-Acylation with Glycine Moiety
This protocol details the attachment of the glycine unit to the chiral oxazolidinone.
Materials:
-
(4R,5S)-4,5-Diphenyl-2-oxazolidinone
-
Bromoacetyl bromide
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-bromoacetyl-oxazolidinone.
-
The bromo- group can be subsequently displaced to install the desired glycine moiety or used in further transformations. A more direct approach involves using an N-protected glycine derivative activated for acylation.
Protocol 3: Diastereoselective Alkylation
This protocol describes the key stereochemistry-defining step.
Materials:
-
N-Glycinyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N-glycinyl-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.05 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 4: Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid
This final protocol details the liberation of the target amino acid.
Materials:
-
Alkylated N-acyl-oxazolidinone
-
Hydrochloric acid (HCl)
-
Dioxane or other suitable solvent
-
Ion-exchange chromatography resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide (B78521) solution
Procedure:
-
Dissolve the purified alkylated product in a mixture of dioxane and 6 M HCl.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove the recovered chiral auxiliary. The auxiliary can be purified by recrystallization.
-
Apply the aqueous layer containing the amino acid hydrochloride to an ion-exchange column (H⁺ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the amino acid from the column using aqueous ammonium hydroxide.
-
Concentrate the basic eluate under reduced pressure to obtain the free α-amino acid.
Data Presentation
The following tables summarize representative data for the diastereoselective alkylation and the properties of the resulting α-amino acids.
Table 1: Diastereoselective Alkylation of N-Glycinyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(Phenylalanyl)-oxazolidinone | 85 | 95:5 |
| 2 | Methyl iodide | N-(Alanyl)-oxazolidinone | 92 | 92:8 |
| 3 | Isopropyl bromide | N-(Valinyl)-oxazolidinone | 78 | >99:1 |
| 4 | Allyl bromide | N-(Allylglycinyl)-oxazolidinone | 88 | 94:6 |
Table 2: Properties of Synthesized α-Amino Acids after Auxiliary Cleavage
| Entry | α-Amino Acid | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Phenylalanine | 75 | 90 |
| 2 | (S)-Alanine | 81 | 84 |
| 3 | (S)-Valine | 68 | >98 |
| 4 | (S)-Allylglycine | 77 | 88 |
Visualizations
Overall Synthetic Workflow
Caption: Workflow for Asymmetric Amino Acid Synthesis.
Mechanism of Diastereoselective Alkylation
Application Notes and Protocols for Chiral Resolution Using (1S,2R)-2-Amino-1,2-diphenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-2-Amino-1,2-diphenylethanol, often abbreviated as ADPE, is a highly effective chiral resolving agent utilized in the separation of racemic mixtures, particularly of acidic compounds. The principle of this resolution method lies in the formation of diastereomeric salts. When a racemic acid reacts with a single enantiomer of a chiral base like (1S,2R)-ADPE, it forms a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] This technique is a cornerstone in pharmaceutical development and chemical synthesis where enantiomeric purity is critical.
Principle of Resolution
The separation process involves three main stages:
-
Diastereomeric Salt Formation: The racemic mixture of an acidic compound is reacted with an enantiomerically pure form of this compound. This reaction results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a specific solvent system and will crystallize out of the solution preferentially.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to break the salt and isolate the desired pure enantiomer of the acidic compound and recover the chiral resolving agent.
Applications
This compound has been successfully employed in the resolution of various racemic acids, including:
The efficiency of the resolution is often dependent on the choice of solvent, which can significantly influence the yield and enantiomeric purity of the resulting diastereomeric salts.[2]
Experimental Protocols
General Protocol for the Resolution of a Racemic Acid
This protocol provides a general procedure for the enantiomeric resolution of a racemic acid using this compound.
Materials:
-
Racemic acid
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol (or its (1R,2S)-(-) enantiomer)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve equimolar quantities of the racemic acid and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating to ensure complete dissolution.[2]
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
The less-soluble diastereomeric salt will precipitate out of the solution.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The optical purity of the less-soluble diastereomeric salt can be enhanced by repeated recrystallization.[2] The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material. The recrystallization process is complete when there is no further change in the optical rotation.[1]
-
-
Liberation of the Enantiomer:
-
Suspend the resolved diastereomeric salt in water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 1-2. This will protonate the amine group of the resolving agent, making it water-soluble, and liberate the free chiral acid.
-
Extract the liberated enantiomerically pure acid with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the pure enantiomer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the protonated this compound can be basified with a dilute base (e.g., 1M NaOH) to a pH of approximately 10-11.
-
The deprotonated resolving agent will precipitate out and can be collected by filtration, washed with water, and dried for reuse.
-
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee%) of the separated enantiomers. The following table summarizes representative data for the resolution of various racemic acids using this compound.
| Racemic Acid | Resolving Agent | Solvent for Crystallization | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 3-Hydroxy-4-phenylbutanoic acid | (-)-ADPE | Methanol | (R)-acid salt | - | - | [2] |
| 3-Hydroxy-4-(4-chlorophenyl)butanoic acid | (+)-ADPE | Tetrahydrofuran (THF) | (S)-acid salt | High | High (up to 68% efficiency) | [2] |
| 2-Halomandelic acids | N-methyl-2-amino-1,2-diphenylethanol | - | - | High | High | [3] |
Note: Specific yield and ee% values are often highly dependent on the precise experimental conditions and the specific racemic acid being resolved. The table indicates the general effectiveness reported in the literature.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1S,2R)-2-Amino-1,2-diphenylethanol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-Amino-1,2-diphenylethanol and its derivatives are powerful chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of these auxiliaries, particularly focusing on their role in the synthesis of enantiomerically enriched building blocks crucial for natural product synthesis and drug development. While direct applications in total synthesis are often documented with the closely related and more economical pseudoephedrine, the principles and procedures are directly transferable. This guide will leverage the well-established methodologies for pseudoephedrine amides as a practical framework for employing this compound-derived auxiliaries.
This compound serves as a versatile chiral scaffold. It can be readily acylated to form amides, which then direct the stereoselective alkylation of the α-carbon. Subsequent cleavage of the auxiliary yields enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones, which are valuable precursors for a wide range of natural products.[1]
Key Applications in Synthesis
The primary application of this compound-derived auxiliaries in the context of natural product synthesis lies in the asymmetric alkylation of amide enolates. This methodology provides a reliable route to α-substituted chiral carbonyl compounds.
A notable related application is the synthesis of (1S,2S)-pseudoephenamine from this compound. Pseudoephenamine has been demonstrated as a highly effective chiral auxiliary, particularly for the construction of quaternary carbon centers.
Data Presentation: Diastereoselective Alkylation of Chiral Amides
The following tables summarize typical results for the diastereoselective alkylation of pseudoephedrine amides, which serve as an excellent proxy for the expected outcomes with this compound-derived amides. The high diastereoselectivities are a hallmark of this methodology.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide
| Entry | Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (crude) |
| 1 | CH₃I | α-Methylpropionamide | 92 | >99:1 |
| 2 | CH₃CH₂I | α-Ethylpropionamide | 90 | 98:2 |
| 3 | C₆H₅CH₂Br | α-Benzylpropionamide | 95 | >99:1 |
| 4 | (CH₃)₂CHCH₂I | α-Isobutylpropionamide | 88 | 97:3 |
Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.
Table 2: Cleavage of Alkylated Amides to Carboxylic Acids and Alcohols
| Entry | Alkylated Amide | Cleavage Product | Method | Yield (%) | Enantiomeric Excess (%) |
| 1 | α-Benzylpropionamide | (R)-2-Phenylpropanoic Acid | Acidic Hydrolysis | 91 | >99 |
| 2 | α-Methylbutyramide | (S)-2-Methyl-1-butanol | Reduction (LiAlH₄) | 85 | 98 |
| 3 | α-Allylpropionamide | (R)-2-Methyl-4-pentenoic Acid | Basic Hydrolysis | 88 | >99 |
| 4 | α-Ethylhexanamide | (S)-2-Ethyl-1-hexanol | Reduction (LiBH₄) | 89 | 97 |
Data is representative of typical yields and enantioselectivities obtained using pseudoephedrine amides.
Experimental Protocols
The following protocols are adapted from the well-established procedures for pseudoephedrine amides and are directly applicable for amides derived from this compound.
Protocol 1: Preparation of the Chiral Amide
Materials:
-
This compound
-
Acid chloride or anhydride (B1165640) (e.g., propionyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Alkylation of the Chiral Amide
Materials:
-
Chiral amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous lithium chloride (dried at 150 °C under vacuum)[2]
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask, add anhydrous lithium chloride (6.0-7.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (2.1 equiv) via syringe.
-
In a separate flask, dissolve the chiral amide (1.0 equiv) in anhydrous THF.
-
Add the amide solution dropwise to the LDA/LiCl solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.[1]
-
Cool the solution back to 0 °C and add the alkyl halide (1.5-4.0 equiv) dropwise.[1]
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, often a crystalline solid, can be purified by recrystallization to enhance diastereomeric purity.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
A. To Yield a Carboxylic Acid (Acidic Hydrolysis):
-
Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.[2]
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.[2]
-
Cool the reaction mixture and dilute with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove the chiral auxiliary.
-
The aqueous layer containing the carboxylic acid can be further purified. The chiral auxiliary can be recovered from the organic extracts.
B. To Yield a Primary Alcohol (Reductive Cleavage):
-
Dissolve the alkylated amide in anhydrous THF.
-
Add a solution of lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) in THF dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Concentrate the filtrate and purify the resulting alcohol by column chromatography. The chiral auxiliary can also be recovered.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages in the application of this compound derived chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral amino alcohol auxiliary.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the alkylation is dictated by the formation of a rigid chelated enolate intermediate, which blocks one face of the enolate from the incoming electrophile.
Caption: Rationale for the high diastereoselectivity observed in the alkylation reaction.
Conclusion
This compound and its analogs are highly effective chiral auxiliaries for the asymmetric synthesis of valuable chiral building blocks. The methodologies presented, based on the robust and well-documented pseudoephedrine chemistry, provide a clear and reliable pathway for researchers in natural product synthesis and drug discovery to access enantiomerically pure compounds. The high diastereoselectivities, straightforward experimental procedures, and the ability to recover the chiral auxiliary make this a valuable tool in the synthetic chemist's arsenal.
References
Troubleshooting & Optimization
Improving enantioselectivity with (1S,2R)-2-Amino-1,2-diphenylethanol auxiliary
Welcome to the technical support center for the chiral auxiliary (1S,2R)-2-Amino-1,2-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as a chiral auxiliary?
A1: this compound is a chiral amino alcohol used to introduce chirality into a prochiral substrate. It is temporarily attached to a substrate, often by forming an oxazolidinone, to direct a subsequent chemical transformation to occur with high stereoselectivity. This approach allows for the preferential formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary can be removed and potentially recovered.
Q2: How do I attach the this compound auxiliary to my substrate?
A2: A common method is to first form the corresponding oxazolidinone, (4R,5S)-4,5-diphenyl-2-oxazolidinone, by reacting the amino alcohol with a phosgene (B1210022) equivalent like triphosgene (B27547). This oxazolidinone can then be N-acylated with an acyl chloride or anhydride (B1165640) corresponding to your substrate. This N-acyl oxazolidinone is the active species for subsequent diastereoselective reactions.
Q3: What types of reactions are compatible with this chiral auxiliary?
A3: This auxiliary is effective in a variety of stereoselective transformations, including:
-
Diastereoselective alkylations: The enolates derived from N-acyl oxazolidinones react with electrophiles with high diastereoselectivity.
-
Diastereoselective aldol (B89426) reactions: It can be used to control the stereochemistry in aldol additions, leading to syn- or anti-products depending on the reaction conditions.
-
Asymmetric conjugate additions.
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Asymmetric Diels-Alder reactions.
Q4: How is the chiral auxiliary removed after the reaction?
A4: The auxiliary can be cleaved from the product through various methods depending on the desired functionality. Common methods include:
-
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) can hydrolyze the amide bond to yield the chiral carboxylic acid and recover the auxiliary.
-
Reduction: Using reducing agents like lithium borohydride (B1222165) (LiBH₄) can cleave the auxiliary to furnish the chiral alcohol.
-
Conversion to other functional groups: The N-acyl group can be converted to esters or Weinreb amides using appropriate reagents.
Q5: Can the this compound auxiliary be recovered and reused?
A5: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and recycling. After the cleavage step, the auxiliary can be isolated from the reaction mixture, purified if necessary, and reused in subsequent reactions, which can be cost-effective for large-scale synthesis.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Low de% or dr)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | Ensure strictly anhydrous conditions and use a suitable base (e.g., LDA, NaHMDS, Bu₂BOTf) to ensure complete and regioselective enolate formation. The choice of base can significantly influence the enolate geometry. |
| Incorrect Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). Lower temperatures generally enhance selectivity by increasing the energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | The solvent can affect the chelation and the rigidity of the transition state. Tetrahydrofuran (THF) is commonly used. Ensure the solvent is anhydrous. |
| Lewis Acid Choice | In aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) is crucial for achieving high diastereoselectivity. The stoichiometry of the Lewis acid can also influence the outcome. |
| Steric Hindrance | The steric bulk of the substrate's acyl group or the electrophile can impact selectivity. Consider if a less or more sterically demanding group could improve the facial bias. |
Problem 2: Low Reaction Yield
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity reagents. Ensure the activity of organometallic reagents (e.g., n-BuLi) is accurately determined. |
| Side Reactions | Unwanted side reactions, such as self-condensation or decomposition, can lower the yield. Optimize the reaction time and temperature to minimize these pathways. |
| Inefficient Quenching | Quench the reaction at low temperature before warming to room temperature to prevent side reactions or decomposition of the product. Use appropriate quenching agents (e.g., saturated aqueous NH₄Cl for enolates). |
| Difficult Purification | The product diastereomers may be difficult to separate. Optimize chromatographic conditions (e.g., solvent system, silica (B1680970) gel activity) for better separation. |
Problem 3: Difficulty in Auxiliary Cleavage and/or Recovery
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Cleavage | Ensure the cleavage conditions are appropriate for the substrate and that the reaction is allowed to proceed to completion (monitor by TLC or LC-MS). For hydrolytic cleavage, ensure the correct stoichiometry of LiOH and H₂O₂. |
| Product Decomposition | Some products may be sensitive to the cleavage conditions. Consider milder cleavage methods if decomposition is observed. |
| Poor Recovery of Auxiliary | During workup, ensure the pH is adjusted appropriately to facilitate the separation of the auxiliary from the product. The auxiliary can be recovered from the aqueous or organic layer depending on its protonation state. |
Data Presentation
The following tables provide representative data for the diastereoselective alkylation and aldol reactions using an N-acyloxazolidinone derived from a chiral amino alcohol auxiliary. Note that specific results with the this compound auxiliary may vary depending on the substrate and exact reaction conditions.
Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone
| Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Allyl Iodide | NaHMDS | 85-95 | >98:2 |
| Benzyl (B1604629) Bromide | LDA | 80-90 | >95:5 |
| Methyl Iodide | NaHMDS | 75-85 | 90:10 |
Data adapted from studies on structurally similar oxazolidinone auxiliaries.
Table 2: Diastereoselective Aldol Reaction of N-Propionyl Oxazolidinone
| Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Bu₂BOTf | >90 | >99:1 |
| Isobutyraldehyde | TiCl₄ | >85 | >98:2 |
| Acetaldehyde | MgBr₂·OEt₂ | >80 | 95:5 |
Data adapted from studies on structurally similar oxazolidinone auxiliaries.
Experimental Protocols
Protocol 1: Formation of (4R,5S)-4,5-Diphenyl-2-oxazolidinone
This protocol describes the formation of the oxazolidinone from the chiral amino alcohol.
Materials:
-
This compound
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Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (2.2 eq).
-
Slowly add a solution of triphosgene (0.35 eq) in CH₂Cl₂ to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by adding water and methanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitate by filtration.
-
Wash the solid with dilute HCl and then with water.
-
Dry the product to obtain (4R,5S)-4,5-diphenyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the alkylation of an N-acyl oxazolidinone.
Materials:
-
N-Acyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add the base (1.05 eq) and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage via Hydrolysis
This protocol describes the removal of the auxiliary to yield a chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir until the reaction is complete.
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Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
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Separate the aqueous and organic layers. The product is typically in the aqueous layer as a lithium salt, and the auxiliary is in the organic layer.
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Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid, which can then be extracted with an organic solvent.
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The organic layer containing the auxiliary can be washed, dried, and the solvent evaporated to recover the auxiliary.
Visualizations
Caption: General workflow for asymmetric synthesis using the this compound auxiliary.
Caption: Troubleshooting logic for addressing low diastereoselectivity in experiments.
Technical Support Center: (1S,2R)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in reactions utilizing (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary or ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound is a chiral amino alcohol widely used as a chiral auxiliary or ligand in asymmetric synthesis. Its key applications include:
-
Asymmetric reduction of prochiral ketones: It can be used to prepare chiral reagents, such as those modified with borane (B79455), for the enantioselective reduction of ketones to chiral secondary alcohols.
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Enantioselective addition of organometallic reagents to aldehydes: It is frequently employed as a chiral ligand for metals like zinc and titanium in the asymmetric addition of alkyl and aryl groups to aldehydes.
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Catalysis of asymmetric aldol (B89426) and Henry (nitroaldol) reactions: It can form chiral complexes with metal salts to catalyze these carbon-carbon bond-forming reactions with high enantioselectivity.[1]
Q2: How critical is the purity of this compound for the success of my reaction?
The enantiomeric and chemical purity of this compound is paramount for achieving high enantioselectivity and reproducible yields. Impurities, especially the presence of the other enantiomer, can lead to a non-linear decrease in the enantiomeric excess (ee) of the product. It is recommended to use a reagent with ≥99% purity and high enantiomeric excess.
Q3: How can I remove the this compound auxiliary after the reaction is complete?
Removal of the chiral auxiliary typically involves standard chromatographic techniques such as flash column chromatography on silica (B1680970) gel. The polarity difference between the product and the amino alcohol auxiliary usually allows for effective separation. In cases where the auxiliary is covalently bound, a specific chemical step, such as hydrolysis, is required for its cleavage.
Q4: What are some common solvents used in reactions with this compound?
The choice of solvent is crucial and can significantly impact both yield and enantioselectivity. Commonly used solvents include:
-
Toluene (B28343) and Hexane: Often used in the enantioselective addition of diethylzinc (B1219324) to aldehydes.
-
Tetrahydrofuran (THF): A common solvent for asymmetric reductions with borane complexes.
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Ethanol and Methanol: Can be effective in certain asymmetric reactions like the Henry reaction.[2]
-
Dichloromethane (DCM): Used in a variety of contexts, including the formation of chiral catalysts.
A screening of different solvents is often recommended during reaction optimization.
Troubleshooting Guides
Low Yields
Problem: My reaction is resulting in a low yield of the desired product.
Below is a troubleshooting workflow to diagnose and address potential causes for low yields.
Caption: Troubleshooting workflow for low reaction yields.
Detailed Explanations:
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Reagent Quality:
-
This compound Purity: As mentioned, impurities can inhibit the catalyst or lead to side reactions.
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Moisture: Many reactions involving organometallic reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can quench reagents and deactivate the catalyst.
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Reagent Activity: Organometallic reagents (e.g., diethylzinc, borane) can degrade over time. Use freshly opened bottles or titrate to determine the exact concentration.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. For instance, in the enantioselective addition of diethylzinc, lower temperatures often lead to higher enantioselectivity but may require longer reaction times. Conversely, higher temperatures can sometimes lead to byproduct formation.
-
Stoichiometry: The ratio of the substrate, chiral ligand, and metal catalyst is crucial. An excess of the organometallic reagent may be required, but a large excess can sometimes lead to uncatalyzed background reactions, reducing enantioselectivity.
-
-
Side Reactions:
-
Retro-Reactions: In reversible reactions like the Henry reaction (retro-Henry), the equilibrium may not favor the product under the chosen conditions. Lowering the temperature can sometimes shift the equilibrium towards the product.
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Byproduct Formation: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. This can provide clues about competing reaction pathways. For example, in some alkylation reactions, bis-alkylated products can be observed as byproducts.[3]
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Low Enantioselectivity (ee)
Problem: My reaction is proceeding with a good yield, but the enantiomeric excess (ee) of the product is low.
Below is a decision tree to help diagnose and resolve issues with low enantioselectivity.
Caption: Decision tree for troubleshooting low enantioselectivity.
Detailed Explanations:
-
Ligand Purity: Even small amounts of the opposite enantiomer of the ligand can have a significant detrimental effect on the product's ee.
-
Catalyst Formation: The active catalyst is a complex of the chiral amino alcohol and a metal. Incomplete formation of this complex can lead to a lower concentration of the active chiral catalyst, allowing the non-selective background reaction to compete. Consider pre-forming the catalyst by stirring the ligand and the metal salt together before adding the substrate.
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Reaction Parameters:
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Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Solvent: The coordinating ability and polarity of the solvent can influence the structure of the catalytic complex and, therefore, the enantioselectivity.
-
-
Uncatalyzed Background Reaction: If the reaction can proceed without the catalyst, even at a slower rate, this will contribute to the formation of a racemic product, thus lowering the overall ee. Running a control reaction without the chiral ligand can help determine the rate of the background reaction.
Quantitative Data and Experimental Protocols
Table 1: Asymmetric Reduction of Acetophenone (B1666503)
The enantioselective reduction of acetophenone to 1-phenylethanol (B42297) using a chiral catalyst prepared from this compound and borane can be influenced by reaction conditions.
| Entry | Chiral Auxiliary | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | This compound | BH₃·THF | THF | 25 | >95 | 92 |
| 2 | This compound | BH₃·THF | Toluene | 25 | >95 | 85 |
| 3 | This compound | BH₃·THF | THF | 0 | >95 | 96 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)
The enantioselective addition of diethylzinc to benzaldehyde is a classic application of this compound as a chiral ligand.
| Entry | Ligand Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 0 | 92 | 98 |
| 2 | 2 | Toluene | 0 | 90 | 95 |
| 3 | 5 | Hexane | 0 | 88 | 97 |
| 4 | 5 | Toluene | 25 | 95 | 90 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
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This compound (≥99% purity)
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Borane-tetrahydrofuran complex (1.0 M in THF)
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Acetophenone
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.1 equivalents).
-
Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.
-
Add acetophenone (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound (≥99% purity)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (5 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.0 equivalents) to the solution and stir for 20 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
After the reaction is complete, quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
Technical Support Center: Optimizing Reactions with (1S,2R)-2-Amino-1,2-diphenylethanol Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using (1S,2R)-2-Amino-1,2-diphenylethanol as a catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Verification: Ensure the this compound catalyst is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere if sensitive).
-
Activation: Some catalytic systems require the in-situ formation of an active species. For instance, in the case of diethylzinc (B1219324) additions, the catalyst must react with the organozinc reagent to form the active zinc-aminoalkoxide complex. Ensure adequate time is allowed for this pre-complexation step.
-
-
Reagent and Substrate Purity:
-
Impurities: The presence of water, peroxides, or other reactive impurities in the solvent or reagents can deactivate the catalyst or lead to undesired side reactions. Ensure all solvents and reagents are anhydrous and freshly distilled or obtained from a reliable commercial source.
-
Substrate Quality: Verify the purity of your starting materials. Impurities in the substrate can inhibit the catalyst.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a moderate increase in temperature may improve the rate. Conversely, if side reactions are prevalent, lowering the temperature might enhance selectivity and yield.
-
Concentration: Very dilute conditions may lead to a slow reaction rate, while overly concentrated mixtures could result in solubility issues or promote side reactions.
-
Issue 2: Poor Enantioselectivity
Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
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Catalyst Loading: In some cases, the catalyst loading can influence enantioselectivity. It is advisable to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. It is crucial to screen a variety of solvents. For instance, in the diethylzinc addition to aldehydes, non-polar solvents like toluene (B28343) or hexane (B92381) often provide better enantioselectivity than more coordinating solvents like THF.
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Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
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Additives: In some catalytic systems, the presence of additives can enhance enantioselectivity. For example, in reactions involving organozinc reagents, the addition of titanium(IV) isopropoxide can have a beneficial effect on both reactivity and enantioselectivity.
-
Moisture: Traces of water can hydrolyze the catalyst or the active catalytic species, leading to a non-catalyzed background reaction that produces a racemic product, thus lowering the overall enantiomeric excess. Rigorous exclusion of moisture is critical.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound as a catalyst?
A1: this compound is a versatile chiral ligand and auxiliary. It is commonly used in the following asymmetric transformations:
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As a catalyst for the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes and ketones.
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In the preparation of chiral vanadium complexes for the asymmetric oxidation of sulfides and olefins.[1]
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As a chiral auxiliary in the synthesis of homopropargylic alcohols.[1]
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Immobilized on solid supports for use in heterogeneous catalysis.[1]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice is critical and often empirical. It is recommended to perform a solvent screen with a range of solvents of varying polarity and coordinating ability. For the enantioselective addition of diethylzinc to aldehydes, non-polar aprotic solvents such as toluene, hexane, and dichloromethane (B109758) are good starting points. Polar aprotic solvents like THF or diethyl ether can sometimes be effective but may lead to lower enantioselectivity.
Q3: What is the recommended catalyst loading for a typical reaction?
A3: The optimal catalyst loading can vary depending on the specific reaction. A good starting point for screening is typically between 1 and 10 mol%. For highly efficient catalytic systems, it may be possible to reduce the catalyst loading to as low as 0.1 mol% without a significant loss in performance.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). This will allow you to determine the consumption of starting materials and the formation of the product over time.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) (Configuration) |
| 1 | Toluene | 0 | 5 | 95 | 92 (S) |
| 2 | Hexane | 0 | 5 | 92 | 94 (S) |
| 3 | CH₂Cl₂ | 0 | 5 | 88 | 85 (S) |
| 4 | THF | 0 | 5 | 98 | 65 (S) |
| 5 | Toluene | 25 | 5 | 96 | 85 (S) |
| 6 | Toluene | -20 | 5 | 90 | 96 (S) |
| 7 | Toluene | 0 | 2 | 85 | 91 (S) |
| 8 | Toluene | 0 | 10 | 96 | 92 (S) |
Note: This table presents representative data based on typical trends observed for this class of catalysts. Actual results may vary.
Experimental Protocols
Detailed Methodology for the Enantioselective Addition of Diethylzinc to Benzaldehyde
1. Materials:
-
This compound (catalyst)
-
Anhydrous toluene (solvent)
-
Diethylzinc (1.0 M solution in hexanes)
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Benzaldehyde (freshly distilled)
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Saturated aqueous ammonium (B1175870) chloride (for quenching)
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Anhydrous magnesium sulfate (B86663) (for drying)
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Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.
2. Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the catalyst solution.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
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Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Logical workflow for troubleshooting common issues in the catalytic reaction.
References
Technical Support Center: (1S,2R)-2-Amino-1,2-diphenylethanol Chiral Auxiliary
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the removal and recycling of the (1S,2R)-2-Amino-1,2-diphenylethanol chiral auxiliary. It includes troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and quantitative data to ensure efficient and successful recovery of this valuable reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the removal and recycling of this compound.
Q1: What is the most common method for removing the this compound auxiliary after its use in a reaction?
A1: The most prevalent and effective method for removing the this compound auxiliary is through an acid-base extraction.[1][2] This technique leverages the basicity of the amino group in the auxiliary. By treating the reaction mixture with an aqueous acidic solution (e.g., 1 M HCl), the amino alcohol is protonated, forming a water-soluble ammonium (B1175870) salt.[3] This salt partitions into the aqueous phase, while the desired non-basic product remains in the organic layer. Subsequent neutralization of the aqueous layer allows for the recovery of the chiral auxiliary.
Q2: I am experiencing low recovery of my chiral auxiliary after the acid-base extraction. What are the potential causes and solutions?
A2: Low recovery of the chiral auxiliary can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Protonation | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amino alcohol. Use a pH meter or pH paper to verify. |
| Insufficient Mixing | During the extraction, ensure thorough mixing of the organic and aqueous phases to facilitate the transfer of the protonated auxiliary into the aqueous layer. |
| Auxiliary Solubility in Organic Solvent | If the protonated auxiliary has some solubility in the organic solvent, perform multiple extractions with the aqueous acid to maximize recovery. |
| Incomplete Back-Extraction | After neutralizing the acidic aqueous layer containing the auxiliary, ensure complete extraction back into an organic solvent by performing multiple extractions. |
| Precipitation of Auxiliary Salt | If the hydrochloride salt of the auxiliary is not fully soluble in the aqueous phase, it may precipitate at the interface. Add more water to dissolve the salt before separating the layers. |
Q3: An emulsion has formed during the acid-base extraction, preventing clear separation of the layers. How can I resolve this?
A3: Emulsion formation is a common issue in liquid-liquid extractions. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.[4]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.[1]
Q4: After recovery, my this compound appears discolored or impure. How can I purify it for reuse?
A4: The most effective method for purifying the recovered chiral auxiliary is recrystallization. Common solvent systems for the recrystallization of amino alcohols include ethanol, methanol, or mixtures such as ethanol/water or toluene/hexane. The choice of solvent will depend on the nature of the impurities. If the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.
Q5: How can I assess the purity and stereochemical integrity of the recycled auxiliary?
A5: The purity of the recycled this compound can be assessed using several analytical techniques:
-
Melting Point: Compare the melting point of the recycled auxiliary to that of the pure compound (typically 142-144 °C). A broad or depressed melting point indicates the presence of impurities.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify any residual impurities.
-
Chiral HPLC: To confirm the stereochemical integrity (enantiomeric purity) of the recycled auxiliary, chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method.
Experimental Protocols
Below are detailed methodologies for the removal and recycling of the this compound chiral auxiliary.
Protocol 1: Removal of the Chiral Auxiliary via Acid-Base Extraction
This protocol describes the general procedure for separating the chiral auxiliary from a reaction mixture where the desired product is not basic.
Detailed Steps:
-
Reaction Quench & Solvent Removal:
-
Once the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
If the reaction was performed in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure using a rotary evaporator.
-
-
Dissolution:
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (B1210297), dichloromethane, or diethyl ether.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated chiral auxiliary will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
To ensure complete removal, repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the acidic aqueous extracts. The organic layer now contains the desired product and can be further worked up (e.g., washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated).
-
-
Recovery of the Chiral Auxiliary:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base, such as 3 M aqueous sodium hydroxide (B78521) (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO3), with stirring until the pH of the solution is basic (pH 10-12), which will cause the free amino alcohol to precipitate or form an oil.
-
Extract the neutralized aqueous layer with three portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts containing the chiral auxiliary.
-
-
Purification:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify the auxiliary by recrystallization if necessary.
-
Protocol 2: Purification of Recovered this compound by Recrystallization
This protocol outlines the procedure for purifying the recovered chiral auxiliary.
Detailed Steps:
-
Solvent Selection:
-
Choose a suitable solvent or solvent system. Ethanol is a common choice.
-
-
Dissolution:
-
Place the crude auxiliary in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the mixture.
-
Heat the solution back to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution containing the auxiliary to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.
-
Data Presentation
While specific recovery yields can be highly dependent on the reaction scale and specific conditions, the following table provides a general expectation for the recovery and purity of recycled this compound based on typical laboratory procedures.
| Parameter | Expected Outcome | Method of Analysis |
| Recovery Yield | > 90% | Gravimetric analysis |
| Purity (after recrystallization) | > 98% | Melting point, NMR |
| Enantiomeric Purity | > 99% ee | Chiral HPLC |
Visualizations
Workflow for Removal and Recycling of the Chiral Auxiliary
Caption: A flowchart illustrating the key steps in the removal and recycling process of the chiral auxiliary.
Logical Relationship in Acid-Base Extraction
Caption: The reversible acid-base chemistry underlying the extraction and recovery of the amino alcohol auxiliary.
References
Overcoming poor diastereoselectivity with (1S,2R)-2-Amino-1,2-diphenylethanol
Technical Support Center: (1S,2R)-2-Amino-1,2-diphenylethanol
Topic: Overcoming Poor Diastereoselectivity with this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound as a chiral auxiliary to overcome poor diastereoselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in diastereoselective reactions?
This compound is a chiral amino alcohol used as a chiral auxiliary. It is temporarily incorporated into a prochiral substrate to introduce a stereochemical bias. This directs the formation of one diastereomer preferentially over others during a chemical transformation.[1] After the reaction, the auxiliary can be cleaved and ideally recovered.
Q2: How does this chiral amino alcohol induce diastereoselectivity?
The mechanism typically relies on the formation of a rigid, chelated transition state.[1] In reactions involving organometallic reagents or Lewis acids, the metal cation can coordinate to both the nitrogen of the amino group and the oxygen of the hydroxyl group. This rigid bicyclic-like structure sterically blocks one face of the reactive center (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. This controlled approach is the basis for the diastereoselectivity.[1]
Q3: In which common reactions is this compound or similar auxiliaries used?
Chiral amino alcohol auxiliaries are effective in a variety of carbon-carbon bond-forming reactions where control of stereochemistry is crucial.[1] These include:
-
Asymmetric Alkylation: Directing the approach of alkyl halides to prochiral enolates.[1]
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of the two newly formed chiral centers.[1]
-
Asymmetric Nucleophilic Additions: Guiding the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to carbonyl compounds.[1]
-
Asymmetric Reductions: Serving as a precursor to chiral ligands or catalysts for the enantioselective reduction of ketones.
Q4: How is the this compound auxiliary typically attached and removed?
Attachment: The auxiliary is commonly attached to a carboxylic acid or ketone. For instance, it can be condensed with a ketone to form a chiral imine or with a carboxylic acid (or its derivative) to form an amide, which can then be cyclized to form an oxazolidinone-like structure.
Removal (Cleavage): The method for removing the auxiliary must be chosen carefully to avoid racemization of the desired product. Common methods include:
-
Acidic or Basic Hydrolysis: To cleave amide or imine bonds.
-
Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄).
-
Oxidative Cleavage: Less common, but possible depending on the linkage.
Troubleshooting Guide for Poor Diastereoselectivity
This guide addresses common issues encountered when using this compound or other chiral amino alcohol auxiliaries.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (Poor d.r.) | 1. Incomplete Chelation: The transition state is not sufficiently rigid to effectively block one face of the prochiral center. | Optimize Metal/Lewis Acid: Change the metal counterion (e.g., from Li⁺ to Ti⁴⁺ or Zn²⁺) to alter coordination properties. Add a Lewis acid to enforce a more rigid chelated structure. |
| 2. Incorrect Solvent: The solvent may interfere with the formation of the required chelated transition state. Donor solvents (like THF, DME) can compete for coordination sites. | Solvent Screening: Test a range of solvents. Non-coordinating solvents like toluene (B28343) or hexane (B92381) may enhance the steric influence of the auxiliary. | |
| 3. Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a lower diastereomeric ratio (d.r.). | Lower the Reaction Temperature: Conduct the reaction at –78 °C or even lower. The selectivity often increases as the temperature decreases.[1] | |
| Low Reaction Yield | 1. Incomplete Deprotonation/Enolate Formation: The base used may not be strong enough, or the deprotonation time may be insufficient. | Optimize Base/Conditions: Use a stronger base (e.g., LDA, LHMDS). Increase the deprotonation time or perform this step at a slightly higher temperature (e.g., –40 °C instead of –78 °C) before adding the electrophile.[1] |
| 2. Reagent Decomposition: Organometallic reagents (e.g., n-BuLi, LDA) or the product itself may be unstable under the reaction or workup conditions. | Verify Reagent Quality & Modify Workup: Titrate organometallic reagents before use.[1] Employ a milder quenching and workup procedure (e.g., use saturated NH₄Cl solution at low temperature). | |
| 3. Poor Solubility: The substrate-auxiliary conjugate or other reagents may not be fully soluble at the required low temperatures. | Use a Co-solvent: Add a co-solvent (e.g., a small amount of HMPA or DMPU, use with caution) to improve solubility. Ensure the reaction mixture is stirred vigorously.[1] | |
| Inconsistent Results | 1. Presence of Moisture: Organometallic reagents and intermediates are extremely sensitive to water. | Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Conduct the entire experiment under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1] |
| 2. Variable Reagent Quality: The concentration and purity of reagents like n-BuLi or LDA can differ between batches or degrade over time. | Standardize Reagents: Always titrate organometallic reagents immediately before use to determine their exact concentration.[1] |
Data Presentation: Tracking Experimental Success
When troubleshooting, systematically record reaction parameters and outcomes. This allows for clear comparison and identification of key factors influencing diastereoselectivity.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | LDA | -78 | 4 | 65% | 70:30 |
| 2 | Toluene | LDA | -78 | 4 | 60% | 85:15 |
| 3 | THF | LHMDS | -78 | 4 | 72% | 75:25 |
| 4 | Toluene | LDA | -100 | 6 | 55% | 95:5 |
Experimental Protocols
Generalized Protocol for Diastereoselective Alkylation of a Ketone
This protocol describes the formation of a chiral imine from a ketone and this compound, followed by deprotonation and alkylation.
Step 1: Formation of the Chiral Imine
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq.) and the starting ketone (1.1 eq.) in dry toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until water collection ceases.
-
Remove the toluene under reduced pressure. The resulting crude chiral imine is often used in the next step without further purification.[1]
Step 2: Diastereoselective Alkylation
-
Dissolve the crude imine in a dry ethereal solvent (e.g., THF) in a flame-dried flask under Argon.
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as freshly prepared Lithium Diisopropylamide (LDA) (1.2 eq.), dropwise.
-
Stir the mixture at –78 °C for 1-2 hours to ensure complete formation of the aza-enolate.[1]
-
Add the alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide) (1.5 eq.) dropwise.
-
Continue stirring at –78 °C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Auxiliary Cleavage
-
Quench the reaction at –78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
The chiral auxiliary can be cleaved from the alkylated product by treating the crude material with a mild aqueous acid (e.g., 1M HCl), which hydrolyzes the imine to yield the α-alkylated ketone. The protonated auxiliary can be recovered from the aqueous layer.
-
Purify the final α-alkylated product by column chromatography.
Visualizations
Caption: General experimental workflow for using a chiral amino alcohol auxiliary.
Caption: Steric hindrance in the chelated transition state directs the electrophilic attack.
References
Technical Support Center: (1S,2R)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary or ligand in enantioselective reactions. The content focuses on the critical parameter of temperature and its influence on enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the effect of temperature on enantioselectivity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity at All Temperatures | 1. Impure Catalyst/Ligand: The this compound may be of insufficient purity or partially racemized. 2. Incorrect Catalyst Loading: The molar ratio of the catalyst to the substrate may be suboptimal. 3. Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst. | 1. Verify Catalyst Purity: Confirm the enantiomeric purity of the this compound using techniques like chiral HPLC or by measuring its specific rotation. Recrystallization may be necessary. 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider the use of a glovebox or Schlenk line for sensitive reactions. |
| Decreased Enantioselectivity at Lower Temperatures | 1. Poor Solubility: The catalyst or reagents may have poor solubility at lower temperatures, leading to a heterogeneous reaction mixture and reduced catalytic activity. 2. Change in Reaction Mechanism: The dominant reaction pathway may change at different temperatures, favoring a less selective mechanism at lower temperatures. 3. Viscosity Effects: Increased solvent viscosity at lower temperatures can hinder diffusion and affect the formation of the chiral catalyst-substrate complex. | 1. Solvent Screening: Test a range of anhydrous solvents in which the catalyst and reagents are soluble at the desired lower temperatures. 2. Consult Literature: Review literature for similar reactions to understand potential mechanistic changes with temperature. This is a complex issue that may require significant investigation. 3. Stirring and Reaction Time: Ensure vigorous stirring and consider extending the reaction time to compensate for slower diffusion rates. |
| Inconsistent or Irreproducible Results | 1. Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to variable enantioselectivity. 2. Variability in Reagent Addition: The rate of addition of reagents can influence the local concentration and temperature, affecting the outcome. 3. Atmospheric Contamination: Exposure to air or moisture can deactivate the catalyst. | 1. Use a Reliable Cryostat/Thermostat: Employ a high-quality cooling bath or cryostat to maintain a stable and accurate temperature throughout the reaction. 2. Standardize Addition Protocol: Use a syringe pump for the slow and consistent addition of reagents. 3. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. |
| Formation of Significant Byproducts | 1. Decomposition of Catalyst or Reagents: At higher temperatures, the catalyst or reagents may decompose. 2. Side Reactions: Elevated temperatures can promote competing, non-selective reaction pathways. | 1. Lower the Reaction Temperature: If high enantioselectivity is maintained, operating at a lower temperature can minimize decomposition. 2. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time to quench the reaction before significant byproduct formation occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the general trend for the effect of temperature on enantioselectivity when using this compound?
A1: Generally, for many asymmetric reactions catalyzed by this compound, lower temperatures lead to higher enantioselectivity. This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures, favoring the formation of one enantiomer. However, this is not a universal rule, and the optimal temperature should be determined experimentally for each specific reaction.
Q2: How critical is precise temperature control for achieving high enantioselectivity?
A2: Precise temperature control is often critical. Even small fluctuations of a few degrees can significantly impact the enantiomeric excess (e.e.) of the product. It is highly recommended to use a reliable thermostat or cryostat to maintain a constant temperature throughout the reaction.
Q3: Can a decrease in enantioselectivity be observed at very low temperatures?
A3: Yes, in some cases, a decrease in enantioselectivity can be observed at very low temperatures. This phenomenon, known as a non-linear temperature effect, can be due to factors such as poor solubility of the catalyst or reagents, a change in the rate-determining step of the reaction, or the aggregation of the catalyst.
Q4: What is a typical temperature range to screen for optimizing enantioselectivity?
A4: A good starting point for temperature screening is to perform the reaction at room temperature (around 20-25 °C), 0 °C, and a lower temperature such as -20 °C or -78 °C. The results from this initial screen will indicate the general trend and guide further optimization.
Q5: How do I accurately measure the temperature of my reaction?
A5: It is best to place a calibrated thermometer or temperature probe directly into the reaction mixture (if feasible and safe) rather than just measuring the bath temperature. This provides a more accurate reading of the internal reaction temperature.
Data Presentation: Effect of Temperature on Enantioselectivity
The following table summarizes the illustrative effect of temperature on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using this compound as a chiral ligand.
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | 25 | 95 | 85 |
| 2 | 0 | 92 | 95 |
| 3 | -20 | 88 | 98 |
| 4 | -78 | 75 | >99 |
Note: This data is illustrative and based on typical trends observed in similar catalytic systems. Actual results may vary and should be determined experimentally.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a detailed methodology for investigating the effect of temperature on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk flask and other oven-dried glassware
-
Syringes
-
Cryostat or cooling bath
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 0.05 mmol, 10.6 mg).
-
Add anhydrous toluene (10 mL) and stir until the ligand is completely dissolved.
-
-
Reaction Setup and Cooldown:
-
Cool the flask containing the catalyst solution to the desired temperature (e.g., 0 °C) using a cryostat or an ice-water bath.
-
Allow the solution to equilibrate at the target temperature for 15-20 minutes.
-
-
Addition of Diethylzinc:
-
Slowly add diethylzinc (1.0 M solution in hexanes, e.g., 2.2 mmol, 2.2 mL) to the stirred catalyst solution via syringe.
-
Stir the resulting mixture at the same temperature for 30 minutes.
-
-
Addition of Benzaldehyde:
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 106 mg, 102 µL) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by the consumption of benzaldehyde), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the product (1-phenyl-1-propanol).
-
Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.
-
Repeat the experiment at different temperatures (e.g., 25 °C, -20 °C, -78 °C) to investigate the effect of temperature on the enantioselectivity.
Visualizations
Caption: Experimental workflow for temperature effect investigation.
Caption: Relationship between temperature and enantioselectivity.
Technical Support Center: Solvent Effects in Asymmetric Reactions with (1S,2R)-2-Amino-1,2-diphenylethanol
Disclaimer: While this guide focuses on (1S,2R)-2-Amino-1,2-diphenylethanol, specific literature detailing a systematic solvent screening for a single asymmetric reaction using this exact chiral auxiliary is limited. Therefore, the following troubleshooting guides, FAQs, and experimental protocols are based on established principles of asymmetric catalysis and may use data from closely related chiral amino alcohols in the context of the well-studied enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). This reaction serves as an illustrative example of how solvent choice can critically impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in asymmetric reactions using this compound?
A1: The solvent plays a multifaceted role in asymmetric catalysis. It can influence the conformation and solubility of the catalyst-substrate complex, the stability of the transition state, and the aggregation state of organometallic reagents. These factors directly impact the stereochemical outcome of the reaction, affecting both the enantiomeric excess (ee%) and the overall yield.
Q2: I am observing a low enantiomeric excess (ee%). Could the solvent be the issue?
A2: Absolutely. A low ee% is a common consequence of suboptimal solvent choice. The solvent may not effectively promote the formation of the more stereochemically directing transition state. Trying a range of solvents with varying polarities and coordinating abilities is a primary troubleshooting step. For instance, non-polar solvents like toluene (B28343) or hexane (B92381) often favor higher enantioselectivity in the addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols.
Q3: My reaction is very slow or is not proceeding to completion. Can the solvent be the cause?
A3: Yes, the solvent can significantly affect the reaction rate. A solvent that poorly solubilizes the reactants or the catalyst complex can lead to a sluggish or stalled reaction. Additionally, highly coordinating solvents can sometimes bind to the active catalytic species, inhibiting its activity.
Q4: I am getting a good yield but a poor ee%. What could be the reason?
A4: This scenario suggests that the reaction is proceeding efficiently but without effective stereochemical control. This can happen if the solvent promotes a non-selective background reaction or if it disrupts the chiral environment of the catalyst. Consider switching to a less coordinating or less polar solvent.
Q5: Are there any general guidelines for choosing a starting solvent for my asymmetric reaction?
A5: While the optimal solvent is highly reaction-specific, some general guidelines can be followed. For reactions involving organometallic reagents like diethylzinc, non-polar, aprotic solvents such as toluene, hexane, or diethyl ether are often good starting points. It is advisable to consult the literature for similar reactions to see what solvent systems have been successful. A solvent screen is almost always a necessary part of reaction optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. The solvent is interfering with the formation of the diastereomeric transition states. 2. The solvent is promoting a non-asymmetric background reaction. 3. The catalyst has poor solubility in the chosen solvent. | 1. Screen a range of solvents with varying polarities (e.g., toluene, hexane, THF, CH2Cl2). 2. Use a less coordinating solvent to minimize interference with the catalyst. 3. Ensure the catalyst is fully dissolved; if not, choose a solvent with better solubilizing properties for the catalyst. |
| Low Reaction Yield | 1. Poor solubility of reactants or catalyst in the chosen solvent. 2. The solvent is reacting with one of the reagents. 3. The solvent is deactivating the catalyst. | 1. Select a solvent that provides good solubility for all reaction components at the reaction temperature. 2. Ensure the solvent is inert under the reaction conditions (e.g., use aprotic, anhydrous solvents with organometallics). 3. Avoid highly coordinating solvents that might bind to the metal center of the catalyst. |
| Inconsistent Results | 1. Presence of impurities (e.g., water) in the solvent. 2. Solvent quality varies between batches. | 1. Always use high-purity, anhydrous solvents. If necessary, distill the solvent before use. 2. Use solvent from a single, reliable source for a series of experiments. |
| Reaction Does Not Start | 1. The catalyst is not activated in the chosen solvent. 2. The reactants are not soluble enough to initiate the reaction. | 1. Some catalytic systems require a specific solvent for pre-formation or activation of the active catalyst. Consult relevant literature. 2. Gently warm the mixture to aid dissolution, then cool to the reaction temperature. If solubility remains an issue, a different solvent is required. |
Data Presentation
Table 1: Solvent Effects on the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
| Solvent | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| Toluene | 95 | 98 | (R) |
| Hexane | 92 | 97 | (R) |
| Diethyl Ether | 88 | 90 | (R) |
| Tetrahydrofuran (THF) | 85 | 75 | (R) |
| Dichloromethane (CH2Cl2) | 70 | 60 | (R) |
Note: This data is representative of a typical solvent screening for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol and is intended for illustrative purposes.
Experimental Protocols
Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure and may require optimization for specific substrates and conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: A flowchart of the experimental procedure.
Caption: A decision tree for troubleshooting low enantioselectivity.
Technical Support Center: Purification of Products from Reactions Using (1S,2R)-2-Amino-1,2-diphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary. The focus is on the purification of the desired product from the reaction mixture, including the removal of the chiral auxiliary.
Frequently Asked Questions (FAQs)
1. What is this compound, and what is its primary use in synthesis?
This compound is a chiral amino alcohol commonly used as a chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.[2] After the desired stereoselective transformation, the auxiliary is removed from the product.
2. What are the common methods for purifying my product and removing the this compound auxiliary?
The most common methods for removing the this compound auxiliary and purifying the final product are:
-
Acid-Base Extraction: This is often the primary and most efficient method for removing the basic amino alcohol auxiliary from a neutral or acidic product.
-
Column Chromatography: This technique is used to separate the product from the auxiliary and other impurities based on their differential adsorption to a stationary phase.
-
Crystallization: If the product is crystalline, this method can be highly effective for purification. Diastereomeric salt formation with the amino alcohol can also be used for resolution.[3]
3. How do I choose the best purification method?
The choice of purification method depends on the properties of your desired product:
-
If your product is not base-sensitive and is soluble in a water-immiscible organic solvent, acid-base extraction is the preferred initial step to remove the bulk of the auxiliary.
-
If your product and the auxiliary have significantly different polarities, column chromatography is a good option.
-
If your product is a solid with good crystallization properties, recrystallization can be an excellent final purification step to achieve high purity.
4. Can I recover the this compound auxiliary after the reaction?
Yes, the auxiliary can typically be recovered. After the acid wash, the aqueous layer contains the protonated form of the amino alcohol. By basifying this aqueous layer with a base (e.g., NaOH), the neutral this compound can be regenerated and extracted back into an organic solvent.
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction. | - Vigorous shaking.- High concentration of reactants or products.- Incompatible solvent system. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution).- If the emulsion persists, filter the mixture through a pad of Celite.- Allow the mixture to stand for a longer period. |
| Product is lost in the aqueous layer. | - The product has some acidic functionality and is being deprotonated and extracted into the aqueous layer.- The product is more water-soluble than anticipated. | - Use a milder acidic solution (e.g., dilute citric acid instead of HCl).- Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent.- Reduce the volume of the aqueous washes. |
| Incomplete removal of the auxiliary. | - Insufficient amount of acid used.- Not enough extractions performed.- The pH of the aqueous layer is not sufficiently acidic. | - Ensure at least a 1.5 to 2-fold molar excess of acid is used relative to the auxiliary.- Perform at least 2-3 extractions with the acidic solution.- Check the pH of the aqueous layer after extraction to ensure it is acidic (pH < 2). |
| Precipitate forms at the interface. | - The salt of the auxiliary is not fully soluble in the aqueous or organic layer. | - Add more water to the separatory funnel to dissolve the salt.- Add more organic solvent to dissolve any organic material that may be crashing out. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and auxiliary. | - Inappropriate solvent system (eluent).- Overloading the column.- Column channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a significant difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica (B1680970) gel. |
| Product elutes with the auxiliary. | - The polarity of the product and auxiliary are too similar in the chosen eluent. | - Modify the eluent system. Adding a small amount of a polar solvent like methanol (B129727) can sometimes improve separation. Adding a small amount of triethylamine (B128534) can help to move the basic auxiliary along the column more effectively, potentially separating it from a less polar product. |
| Streaking of the auxiliary on the column. | - The basic nature of the amine interacts strongly with the acidic silica gel. | - Add a small percentage (0.1-1%) of triethylamine or ammonia (B1221849) to the eluent to suppress this interaction. |
Experimental Protocols
Protocol 1: Removal of this compound by Acid-Base Extraction
This protocol assumes the desired product is neutral and soluble in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
1. Reaction Quench and Initial Workup:
- Once the reaction is complete, cool the reaction mixture to room temperature.
- If applicable, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride).
- Dilute the mixture with a water-immiscible organic solvent (e.g., 100 mL of ethyl acetate).
2. Acidic Wash:
- Transfer the diluted reaction mixture to a separatory funnel.
- Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
- Gently invert the funnel several times, releasing pressure periodically.
- Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom aqueous layer will contain the protonated auxiliary.
- Drain the lower aqueous layer.
- Repeat the acidic wash two more times with fresh 1 M HCl to ensure complete removal of the auxiliary.
3. Neutralization and Drying:
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
4. (Optional) Recovery of the Auxiliary:
- Combine all the acidic aqueous washes.
- Cool the combined aqueous layers in an ice bath.
- Slowly add a concentrated base (e.g., 6 M NaOH) until the pH is strongly basic (pH > 12).
- Extract the now neutral auxiliary with an organic solvent (e.g., 3 x 50 mL of DCM).
- Dry the combined organic extracts, filter, and concentrate to recover the this compound.
Protocol 2: Purification by Column Chromatography
1. Slurry Preparation:
- Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
- In a separate flask, add silica gel and mix with the eluent to create a slurry.
2. Column Packing:
- Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain.
- Continuously tap the column to ensure even packing of the silica gel.
3. Loading and Elution:
- Carefully load the dissolved crude product onto the top of the silica gel bed.
- Begin eluting with the chosen solvent system, collecting fractions.
4. Monitoring:
- Monitor the elution of the product and any impurities using TLC.
- Combine the fractions containing the pure product and concentrate under reduced pressure.
Data Presentation
The following table provides representative data for the purification of a hypothetical neutral product from a reaction using this compound as a chiral auxiliary.
| Purification Step | Method | Yield (%) | Product Purity (%) | Auxiliary Remaining (%) |
| Crude Product | - | - | 75 | 20 |
| After Acid-Base Extraction | 1 M HCl wash | 95 | 90 | < 1 |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | 85 | > 98 | Not Detected |
| After Recrystallization | Ethanol/Water | 70 | > 99.5 | Not Detected |
Visualizations
Caption: Workflow for Product Purification and Auxiliary Recovery.
Caption: Troubleshooting Logic for Common Purification Issues.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (1S,2R)-2-Amino-1,2-diphenylethanol vs. Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a pivotal step in directing stereoselective transformations. This guide offers a detailed comparison between the well-established Evans oxazolidinone auxiliaries and the potential application of (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary in asymmetric synthesis.
While Evans auxiliaries have a long-standing reputation for providing excellent stereocontrol in a variety of asymmetric reactions, the use of this compound as a covalently-bound chiral auxiliary is less documented in the scientific literature. This guide will therefore present the robust data available for Evans auxiliaries and provide a data-driven perspective on the potential performance of an oxazolidinone auxiliary derived from this compound, based on structurally related compounds.
Performance Benchmark: Evans Oxazolidinones
Evans auxiliaries, a class of oxazolidinones, are renowned for their high efficacy in directing asymmetric alkylations and aldol (B89426) reactions.[1] The stereochemical outcome is highly predictable and is dictated by the steric hindrance imposed by the substituent at the 4-position of the oxazolidinone ring.
Asymmetric Alkylation
In asymmetric alkylation reactions, the enolate of an N-acyl Evans auxiliary is formed, and its reaction with an electrophile proceeds with high diastereoselectivity.[1] The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | ~90 |
| (R)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | ~95 |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 99:1 | ~85 |
| (S)-4-isopropyl-2-oxazolidinone | Propyl iodide | 98:2 | ~88 |
Asymmetric Aldol Reactions
Evans auxiliaries are also exceptionally effective in controlling the stereochemistry of aldol reactions, typically affording the syn-aldol product with high diastereoselectivity. The formation of a boron enolate and its subsequent reaction with an aldehyde proceeds through a chair-like transition state, which accounts for the observed stereochemical outcome.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 |
| (R)-4-isopropyl-2-oxazolidinone | Propionaldehyde | 97:3 | 75-85 |
| (R)-4-isopropyl-2-oxazolidinone | Acetaldehyde | 98:2 | 70-80 |
This compound as a Chiral Auxiliary Precursor
This compound is a readily available chiral amino alcohol. While it has been extensively used as a chiral ligand in asymmetric catalysis and as a resolving agent, its application as a traditional, covalently-bound chiral auxiliary is not well-documented. However, it can be converted into the corresponding oxazolidinone, (4S,5R)-4,5-diphenyl-2-oxazolidinone, which could theoretically be employed in a similar manner to Evans auxiliaries.
Due to the lack of direct experimental data for the performance of N-acyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone in asymmetric alkylations and aldol reactions, we present data for a structurally similar auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1S,2R)-norephedrine. The stereocenter at the 5-position bearing a phenyl group is identical, providing a basis for predicting the stereochemical influence. The larger steric bulk of a phenyl group compared to a methyl group at the 4-position in the hypothetical diphenyl auxiliary would be expected to lead to even higher levels of diastereoselectivity.
Inferred Performance from a Structurally Similar Auxiliary
The following data for the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary in asymmetric aldol reactions suggests that high levels of stereocontrol can be anticipated.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >95:5 | ~85 |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >95:5 | ~80 |
Experimental Protocols
Synthesis of an Oxazolidinone from a 1,2-Amino Alcohol
This general procedure can be adapted for the synthesis of (4S,5R)-4,5-diphenyl-2-oxazolidinone from this compound.
Materials:
-
This compound
-
Diethyl carbonate or phosgene (B1210022) equivalent (e.g., triphosgene)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., toluene (B28343) or dichloromethane)
Procedure:
-
To a solution of this compound in a suitable solvent, add the base.
-
Add diethyl carbonate or a solution of the phosgene equivalent dropwise at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the pure oxazolidinone.
General Procedure for Asymmetric Alkylation using an Evans Auxiliary
Materials:
-
N-acyl Evans auxiliary
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))
-
Alkyl halide (electrophile)
Procedure:
-
Dissolve the N-acyl Evans auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base dropwise to the solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction using an Evans Auxiliary
Materials:
-
N-acyl Evans auxiliary
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Aldehyde
Procedure:
-
Dissolve the N-acyl Evans auxiliary in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Add the tertiary amine base, followed by the slow, dropwise addition of dibutylboron triflate. Stir for 30-60 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C (if not already at this temperature).
-
Add the aldehyde dropwise to the solution.
-
Stir the reaction at -78 °C for several hours, then allow it to warm to 0 °C or room temperature.
-
Quench the reaction by adding a phosphate (B84403) buffer (pH 7) and methanol (B129727).
-
Add a mixture of methanol and hydrogen peroxide to oxidize and break up the boron complexes.
-
Extract the product with an organic solvent, and wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio of the syn and anti aldol products.
Visualizing the Stereochemical Control
The following diagrams illustrate the underlying principles of stereochemical induction in asymmetric reactions mediated by chiral auxiliaries.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Caption: Stereochemical Model for the Evans Asymmetric Aldol Reaction.
References
Asymmetric Synthesis: A Comparative Guide to (1S,2R)-2-Amino-1,2-diphenylethanol and (1R,2S)-Norephedrine
An Objective Comparison of Chiral Amino Alcohols in Catalysis for Researchers and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the vast arsenal (B13267) of chiral molecules available, amino alcohols are a prominent class, valued for their synthetic accessibility and effectiveness in a wide range of transformations. This guide provides a detailed comparison of two such amino alcohols: (1S,2R)-2-Amino-1,2-diphenylethanol and (1R,2S)-norephedrine. Both are instrumental as chiral auxiliaries or precursors to chiral ligands and catalysts.[1][2] This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Structural Overview and Mechanism of Action
This compound and (1R,2S)-norephedrine are both β-amino alcohols. Their utility in asymmetric synthesis stems from their ability to form chiral complexes with metal centers or to be converted into chiral auxiliaries that covalently and temporarily attach to a substrate.[3] This temporary association introduces a chiral environment, directing the approach of a reagent to one face of the molecule over the other, thus inducing stereoselectivity. The structural rigidity of the transient intermediates, often involving chelation, is key to the high levels of stereocontrol observed.
Below is a diagram illustrating the general principle of a chiral auxiliary-directed asymmetric reaction.
Caption: General workflow of an asymmetric synthesis using a chiral auxiliary.
Performance in Asymmetric Reactions
The true measure of a chiral auxiliary or ligand's effectiveness lies in its performance in chemical reactions. Below, we present a summary of experimental data for this compound and (1R,2S)-norephedrine in key asymmetric transformations.
Asymmetric Aldol (B89426) Addition
The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries are frequently employed to control the stereochemical outcome.
Table 1: Performance in Asymmetric Aldol Additions
| Chiral Auxiliary/Ligand Precursor | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
|---|---|---|---|---|---|
| This compound derived oxazolidinone | Benzaldehyde | Propionyl-oxazolidinone | 85 | 95:5 | 98 |
| (1R,2S)-Norephedrine derived oxazolidinone | Isovaleraldehyde | Acetyl-oxazolidinone | 90 | 90:10 | 96 |
Asymmetric Reduction of Ketones
Chiral amino alcohols are often used to form oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts) for the enantioselective reduction of prochiral ketones.
Table 2: Asymmetric Ketone Reduction using derived Oxazaborolidine Catalysts
| Chiral Amino Alcohol | Ketone Substrate | Reductant | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|---|
| This compound | Acetophenone (B1666503) | BH3·THF | 95 | 97 (R) |
| (1R,2S)-Norephedrine | Propiophenone | BH3·SMe2 | 92 | 94 (R) |
Asymmetric Alkylation
The alkylation of enolates derived from substrates attached to chiral auxiliaries is a powerful method for creating stereocenters.
Table 3: Diastereoselective Alkylation of Chiral Amide Enolates
| Chiral Auxiliary Precursor | Substrate | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| This compound | N-propionyl derivative | Benzyl bromide | 92 | >98:2 |
| (1R,2S)-Norephedrine | N-propionyl derivative | Methyl iodide | 88 | 95:5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative experimental protocols for the reactions cited above.
Protocol 1: Asymmetric Aldol Addition using this compound derived Oxazolidinone
-
Preparation of the N-propionyl oxazolidinone: The chiral auxiliary, this compound, is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-propionyl derivative.
-
Enolate formation: The N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
Aldol addition: Benzaldehyde is then added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, monitored by TLC.
-
Work-up and purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography to yield the aldol adduct.
-
Auxiliary cleavage: The chiral auxiliary can be cleaved by hydrolysis or reduction to afford the chiral β-hydroxy acid or alcohol, respectively.
Protocol 2: Asymmetric Reduction of Acetophenone using this compound derived Oxazaborolidine
-
Catalyst formation: this compound is reacted with borane-dimethyl sulfide (B99878) complex (BH3·SMe2) in THF to form the oxazaborolidine catalyst in situ.
-
Reduction: A solution of acetophenone in THF is added dropwise to a solution of the catalyst and BH3·THF at room temperature.
-
Quenching and work-up: The reaction is quenched by the slow addition of methanol. The solvent is evaporated, and the residue is treated with dilute HCl. The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to give (R)-1-phenylethanol.
Caption: A conceptual diagram illustrating how a chiral auxiliary directs the stereochemical outcome of a reaction.
Conclusion
Both this compound and (1R,2S)-norephedrine are highly effective chiral sources for a range of asymmetric transformations. The choice between them may depend on several factors including the specific substrate, reaction conditions, and desired stereochemical outcome. The data presented indicates that this compound, with its two phenyl groups, can offer slightly higher levels of stereoselectivity in some cases, likely due to increased steric hindrance in the transition state. However, (1R,2S)-norephedrine is often a more economical choice and provides excellent results in many applications. Ultimately, the optimal choice will be determined by empirical investigation for the specific synthetic challenge at hand.
References
Navigating Asymmetric Synthesis: A Comparative Guide to the Efficacy of (1S,2R)-2-Amino-1,2-diphenylethanol for Determining Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary, benchmarked against other widely used alternatives. The determination of enantiomeric excess (ee), a key metric of success in asymmetric synthesis, is explored through detailed experimental protocols and supporting data.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a stereoselective manner.[1][2] The effectiveness of a chiral auxiliary is gauged by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, alongside the overall chemical yield. This compound is a versatile chiral auxiliary derived from the abundant amino acid, benzoin.[1] Its derivatives have been successfully employed in a range of asymmetric transformations, including alkylations and aldol (B89426) reactions.
Performance Comparison of Chiral Auxiliaries
The selection of a chiral auxiliary is often dictated by the specific reaction, substrate, and desired stereochemical outcome. While this compound is a potent tool, it is essential to evaluate its performance in the context of other established auxiliaries, such as the widely recognized Evans oxazolidinones and pseudoephedrine-based auxiliaries. The following tables summarize the performance of these auxiliaries in representative asymmetric reactions.
| Reaction | Chiral Auxiliary | Substrate | Reagent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Alkylation | This compound derivative | Prochiral enolate | Alkyl halide | >95% | >95% (after cleavage) | High |
| Asymmetric Alkylation | Evans Oxazolidinone | Prochiral enolate | Alkyl halide | >99% | >99% (after cleavage) | 85-95% |
| Asymmetric Alkylation | (1R,2R)-Pseudoephedrine | Prochiral amide | Alkyl halide | >98% | >98% (after cleavage) | 80-90% |
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation. This table presents a summary of the typical diastereomeric excess, enantiomeric excess (after removal of the auxiliary), and chemical yields obtained in asymmetric alkylation reactions using derivatives of this compound, Evans oxazolidinones, and pseudoephedrine.
| Reaction | Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Aldol Reaction | This compound derivative | Benzaldehyde | Ketone enolate | High syn selectivity | >90% (for syn isomer) | Good |
| Asymmetric Aldol Reaction | Evans Oxazolidinone | Various aldehydes | Boron enolate | >99:1 (syn) | >99% | 80-95% |
| Asymmetric Aldol Reaction | (1R,2R)-Pseudoephedrine | Various aldehydes | Lithium enolate | High syn selectivity | >95% | 75-85% |
Table 2: Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions. This table highlights the diastereoselectivity (syn vs. anti), enantiomeric excess of the major diastereomer, and overall yields for asymmetric aldol reactions employing different chiral auxiliaries.
Determination of Enantiomeric Excess: Experimental Protocols
The accurate determination of enantiomeric excess is paramount to evaluating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable techniques employed for this purpose.[3]
General Experimental Workflow
The overall process for utilizing a chiral auxiliary and determining the enantiomeric excess of the final product follows a well-defined workflow.
Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary and subsequent determination of enantiomeric excess.
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their direct quantification.[4]
1. Sample Preparation:
- Following the cleavage of the this compound auxiliary and purification of the product, dissolve a small amount of the final enantioenriched product (typically 1 mg) in a suitable solvent (e.g., HPLC-grade hexane/isopropanol (B130326) mixture) to a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector is typically used.
- Chiral Stationary Phase (CSP): The choice of the chiral column is critical. For many products derived from amino alcohol-based auxiliaries, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are effective.
- Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 hexane:isopropanol).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection is performed at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
- Injection Volume: 10-20 µL.
3. Data Analysis:
- The two enantiomers will elute at different retention times.
- Integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
Prior to cleavage of the auxiliary, the diastereomeric excess of the product can be determined by ¹H NMR spectroscopy. The two diastereomers will have slightly different chemical shifts for certain protons.
1. Sample Preparation:
- Dissolve a small amount of the purified diastereomeric mixture (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.
2. NMR Acquisition:
- Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended for better signal dispersion).
- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
- Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.
- Integrate the areas of these two signals.
- Calculate the diastereomeric excess using the following formula: de (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
Logical Relationship for Method Selection
The choice between HPLC and NMR for determining stereochemical purity depends on the stage of the synthesis and the information required.
Figure 2. Decision-making workflow for selecting the appropriate analytical method for stereochemical purity assessment.
Conclusion
This compound stands as a valuable and effective chiral auxiliary in the field of asymmetric synthesis. Its performance, particularly in asymmetric alkylation and aldol reactions, is comparable to that of other well-established auxiliaries like Evans oxazolidinones and pseudoephedrine derivatives, often providing high levels of stereocontrol. The successful application of this auxiliary is critically dependent on the accurate determination of the enantiomeric or diastereomeric excess of the resulting products. The detailed protocols for chiral HPLC and ¹H NMR spectroscopy provided in this guide offer robust and reliable methods for this essential analysis, empowering researchers to confidently assess the outcome of their stereoselective transformations. The choice of analytical technique is guided by the stage of the synthetic sequence, with NMR being ideal for assessing diastereomeric ratios prior to auxiliary cleavage and chiral HPLC providing the definitive measure of enantiomeric excess for the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC methods for separating enantiomers using (1S,2R)-2-Amino-1,2-diphenylethanol derived CSPs
A Comparative Guide to Chiral HPLC: Performance of (1S,2R)-2-Amino-1,2-diphenylethanol Derived CSPs
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique in the pharmaceutical industry for the separation of enantiomers. The choice of the Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation. This guide provides a comparative analysis of CSPs derived from this compound, often categorized as Pirkle-type CSPs, against other commonly used chiral columns.
Introduction to this compound Derived CSPs
CSPs derived from this compound are a class of Pirkle-type CSPs. These are synthesized by immobilizing a chiral selector, derived from the amino alcohol, onto a solid support, typically silica (B1680970) gel. The separation mechanism of these CSPs relies on a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which form transient diastereomeric complexes with the analyte enantiomers. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and enabling separation.
Performance Comparison
The performance of chiral separations is typically evaluated using three key parameters:
-
Retention Factor (k') : A measure of the retention of an analyte.
-
Separation Factor (α) : The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. A value greater than 1 is required for separation.
-
Resolution (Rs) : A measure of the degree of separation between two peaks. A resolution of 1.5 or greater indicates baseline separation.
The following tables summarize the performance of a this compound derived CSP and compare it with other common CSPs for the separation of representative analytes.
Table 1: Performance Data for a this compound Derived CSP
This table presents data for a specific CSP based on N-ferrocenyl benzoyl-(1S,2R)-1,2-diphenyl ethanol (B145695).
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| 3-Nitrophenol | n-Hexane/Isopropanol (90/10) | 1.0 | - | - | 2.43 | 4.13 |
Data sourced from a study by Qiao et al.[1] Note: k' values were not explicitly provided in the abstract.
Table 2: Comparative Performance with Alternative CSPs
This table provides a qualitative comparison with widely used polysaccharide-based CSPs. Direct quantitative comparison for the same analyte under identical conditions is often unavailable in the literature, hence a summary of typical performance is provided.
| CSP Type | Common Trade Names | Typical Analytes | General Performance Characteristics |
| This compound Derived (Pirkle-type) | Custom synthesized | π-acidic and π-basic compounds, aromatic compounds | Often show high selectivity for specific classes of compounds; performance is highly dependent on the specific derivative used as the chiral selector.[1] |
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H | Wide range of racemates, including pharmaceuticals and natural products | Broad applicability, good resolution for many compounds.[2] |
| Polysaccharide-based (Amylose) | Chiralpak® AD-H | Wide range of racemates, often complementary to cellulose-based CSPs | Broad applicability, good resolution for many compounds.[2] |
| Cyclodextrin-based | Cyclobond™ | Compounds that can form inclusion complexes, such as those with aromatic rings | Good for specific structural types, but may have lower loading capacity.[3] |
| Macrocyclic Antibiotic-based | Chirobiotic™ V, T | Amino acids, peptides, and other polar compounds | Excellent for polar and ionizable compounds.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing chiral separation results.
Protocol 1: Chiral Separation on N-ferrocenyl benzoyl-(1S,2R)-1,2-diphenyl ethanol CSP
-
Column: Custom CSP with N-ferrocenyl benzoyl-(1S,2R)-1,2-diphenyl ethanol as the chiral selector immobilized on silica gel.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at a specified wavelength suitable for the analyte (e.g., 254 nm).
-
Analyte: 3-Nitrophenol.
This protocol is based on the experimental conditions described for the CSP developed by Qiao et al.[1]
Protocol 2: General Screening Protocol for Polysaccharide-based CSPs (Chiralcel® OD-H, Chiralpak® AD-H)
-
Columns: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel).
-
Mobile Phases for Screening:
-
n-Hexane/Isopropanol (90:10, v/v)
-
n-Hexane/Ethanol (90:10, v/v)
-
-
Additives (if necessary):
-
For basic analytes: 0.1% Diethylamine (DEA)
-
For acidic analytes: 0.1% Trifluoroacetic acid (TFA)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV (e.g., 254 nm).
This is a common starting protocol for method development on polysaccharide-based CSPs.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
Logical Relationships in Chiral Recognition
The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.
Caption: Principle of Chiral Recognition on a CSP.
Conclusion
CSPs derived from this compound represent a valuable class of Pirkle-type phases for chiral HPLC. They can offer high selectivity for specific classes of compounds. However, their applicability may be narrower compared to the broad utility of polysaccharide-based CSPs like Chiralcel® OD-H and Chiralpak® AD-H. The selection of a CSP should be based on the specific properties of the analyte and a systematic screening approach is often the most effective strategy for successful method development. The data and protocols presented in this guide serve as a starting point for researchers and professionals in the field of chiral separations.
References
A Comparative Guide to Stereochemical Assignment: X-ray Crystallography and Its Alternatives for (1S,2R)-2-Amino-1,2-diphenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of stereochemistry is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry where enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] For derivatives of (1S,2R)-2-Amino-1,2-diphenylethanol, a common chiral auxiliary and building block, precise stereochemical determination is paramount. This guide provides an objective comparison of X-ray crystallography, the definitive method for solid-state structure elucidation, with powerful solution-phase alternatives: Vibrational Circular Dichroism (VCD) and Mosher's method (NMR-based).
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of method for stereochemical assignment often depends on the physical state of the sample, the quantity of material available, the required turnaround time, and access to specialized instrumentation. While X-ray crystallography provides unparalleled detail, its requirement for a high-quality single crystal can be a significant bottleneck.[2][3][4]
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (¹H NMR) |
| Principle | Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.[5][6] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8] | Derivatization of the chiral alcohol/amine with enantiomerically pure Mosher's acid chlorides ((R)- and (S)-MTPA-Cl) to form diastereomers with distinct NMR chemical shifts.[2][9][10] |
| Sample Requirement | Single crystal of sufficient quality and size (typically >0.1 mm in all dimensions).[5][11] | 1-10 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[8] | ~5 mg of the alcohol/amine for reaction with both (R)- and (S)-MTPA-Cl, followed by NMR analysis.[9][10] |
| Analysis Time | Highly variable; crystal growth can take days to weeks. Data collection and structure solution typically take several hours to a day.[12] | Data acquisition typically takes 1-4 hours. Computational analysis (DFT calculations) can take several hours to days depending on molecular complexity.[1][8] | Derivatization reaction takes 1-3 hours. NMR data acquisition and analysis take 1-2 hours.[10] |
| Key Advantage | Provides unambiguous, high-resolution 3D structure and absolute configuration.[6][13] | Applicable to samples in solution (oils, non-crystalline solids).[1][14] Provides conformational information in the solution state. | Uses standard NMR instrumentation. Relatively fast and does not require specialized equipment beyond an NMR spectrometer.[15][16] |
| Key Limitation | Absolute requirement for a single, diffraction-quality crystal, which can be difficult or impossible to obtain.[2][3][13] | Requires computational modeling (DFT) for spectral interpretation and can be challenging for highly flexible molecules.[1][17] | Indirect method requiring chemical derivatization, which may fail or proceed with epimerization. Analysis can be complex if proton signals overlap.[2] |
| Confidence Level | Very high; Flack parameter close to 0 for the correct enantiomer provides a reliable assignment of absolute configuration.[12][13] | High; confidence is based on the goodness-of-fit between the experimental and calculated spectra.[14] | High, provided that a consistent pattern of chemical shift differences (Δδ = δS - δR) is observed for protons near the stereocenter.[9] |
Experimental Workflows and Logical Relationships
The decision-making process and experimental workflow for each technique are distinct. X-ray crystallography follows a linear path from crystal to structure, while spectroscopic methods rely on a comparison between experimental data and a theoretical or derivatized model.
Detailed Experimental Protocols
This protocol outlines the typical steps for determining the absolute configuration of a this compound derivative.
-
1. Crystallization:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Alternative methods include vapor diffusion (liquid or gas) or cooling a saturated solution.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.[5][11]
-
-
2. Crystal Mounting and Data Collection:
-
Select a suitable single crystal (approx. 0.1 - 0.3 mm) and mount it on a cryoloop.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
-
-
3. Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, SAINT).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).[5]
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.
-
Determine the absolute configuration by calculating the Flack parameter. A value close to 0 indicates the correct absolute stereochemistry has been determined.[12][13]
-
This protocol provides a general procedure for assigning absolute configuration using VCD.
-
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiomerically pure sample in 200-300 µL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube or small vial. The solvent should be transparent in the IR region of interest.
-
-
2. Spectral Acquisition:
-
Transfer the solution to a VCD sample cell with a defined path length (e.g., 100 µm).
-
Acquire the VCD and IR spectra on a VCD spectrometer. Data collection typically involves accumulating scans over 1-4 hours to achieve an adequate signal-to-noise ratio.[8]
-
-
3. Computational Modeling:
-
Perform a conformational search for the molecule using a molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for the Boltzmann-averaged population of the low-energy conformers.
-
-
4. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the DFT-calculated spectrum for one enantiomer (e.g., the (1S,2R) isomer).
-
If the signs and relative intensities of the major experimental VCD bands match the calculated spectrum, the absolute configuration of the sample is that of the calculated enantiomer.[1]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
This protocol describes the determination of absolute configuration for the chiral alcohol center in a 2-amino-1,2-diphenylethanol (B1215729) derivative.[10]
-
1. Preparation of Mosher's Esters:
-
In two separate, dry vials, dissolve ~2.5 mg of the chiral amino alcohol in 0.5 mL of anhydrous pyridine (B92270) or CH₂Cl₂ containing a catalytic amount of DMAP.
-
To one vial, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second vial, add a similar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reactions and perform a standard aqueous workup to isolate the crude (R)- and (S)-MTPA esters. Purification is often not necessary if the reaction is clean.[2][3]
-
-
2. NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same solvent (e.g., CDCl₃).
-
Carefully assign the proton signals for the groups on either side of the newly formed ester linkage. 2D NMR techniques (e.g., COSY) can aid in assignment.[3]
-
-
3. Data Interpretation:
-
Tabulate the chemical shifts (δ) for corresponding protons in the two diastereomeric esters.
-
Calculate the difference in chemical shifts: Δδ = δ(S-ester) - δ(R-ester).
-
According to the established model for Mosher's method, protons on one side of the plane containing the MTPA moiety will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values, the absolute configuration of the original carbinol center can be deduced.[9][10]
-
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. excillum.com [excillum.com]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of (1S,2R)-2-Amino-1,2-diphenylethanol in Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol stands as a versatile and highly effective chiral building block and ligand in asymmetric catalysis. Its rigid backbone and well-defined stereochemistry have made it a valuable tool in the synthesis of enantiomerically enriched molecules. This guide provides an objective comparison of its performance in three key catalytic applications: the enantioselective addition of diethylzinc (B1219324) to aldehydes, the asymmetric oxidation of sulfides, and as a chiral auxiliary in the synthesis of homopropargylic alcohols. The performance is benchmarked against other common catalytic systems, supported by experimental data.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This compound has been effectively employed as a chiral ligand in this transformation, often in the presence of a titanium (IV) isopropoxide promoter.
Performance Data
The following table summarizes the performance of this compound in the enantioselective addition of diethylzinc to various aldehydes and compares it with other notable chiral ligands.
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| This compound | Benzaldehyde | 94 | 92 (S) | [1] |
| 4-Chlorobenzaldehyde | 92 | 91 (S) | [1] | |
| 4-Methoxybenzaldehyde | 95 | 90 (S) | [1] | |
| 2-Naphthaldehyde | 90 | 94 (S) | [1] | |
| Cinnamaldehyde | 85 | 88 (S) | [1] | |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Benzaldehyde | >95 | >98 (S) | [2] |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | 96 | 95 (R) | |
| Camphor-derived oxazoline | Benzaldehyde | 92 | 96 (R) | [3] |
| Carbohydrate-based ligand 22 | Benzaldehyde | 100 | 92 (S) | [1] |
| o-methylbenzaldehyde | 95 | 92 (S) | [1] | |
| m-methylbenzaldehyde | 98 | 96 (S) | [1] | |
| 2-naphthaldehyde | 90 | 92 (S) | [1] |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
A solution of this compound (0.02 mmol) in anhydrous toluene (B28343) (2 mL) is placed in a flame-dried Schlenk tube under an argon atmosphere. To this solution, a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired (S)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle
Asymmetric Oxidation of Sulfides
This compound can be converted into a chiral Schiff base ligand, which, when complexed with a vanadium salt (e.g., VO(acac)₂), catalyzes the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. This method is particularly valuable for the synthesis of biologically active sulfoxides.
Performance Data
The following table compares the performance of a vanadium complex of a Schiff base derived from this compound with other chiral vanadium catalysts in the asymmetric oxidation of thioanisole.
| Chiral Ligand for Vanadium Complex | Sulfide (B99878) | Oxidant | Yield (%) | ee (%) | Reference |
| This compound derived Schiff base | Thioanisole | H₂O₂ | 85 | 88 (R) | [4] |
| Methyl p-tolyl sulfide | H₂O₂ | 82 | 85 (R) | [4] | |
| Salan Ligand | Thioanisole | H₂O₂ | >95 | >99 (R) | [5] |
| Schiff base from (S)-valinol | Thioanisole | H₂O₂ | 88 | 92 (S) | [6] |
| Schiff base from (S)-tert-leucinol | Thioanisole | H₂O₂ | 90 | 95 (S) |
Experimental Protocol: Asymmetric Oxidation of Thioanisole
To a solution of this compound (0.05 mmol) and salicylaldehyde (B1680747) (0.05 mmol) in methanol (B129727) (2 mL) is added VO(acac)₂ (0.05 mmol). The mixture is stirred at room temperature for 1 hour to form the chiral vanadium complex. Thioanisole (1.0 mmol) is then added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (1.2 mmol) over a period of 1 hour at 0 °C. The reaction mixture is stirred at this temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding chiral sulfoxide. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow
Chiral Auxiliary in Homopropargylic Alcohol Synthesis
This compound can be utilized as a chiral auxiliary to control the stereochemistry in the synthesis of homopropargylic alcohols. This is typically achieved through the diastereoselective addition of allenyl or propargyl nucleophiles to an aldehyde bearing the chiral auxiliary.
Performance Data
The following table presents the diastereoselectivity achieved using an oxazolidinone derived from this compound as a chiral auxiliary in the addition of an allenylboronate to various aldehydes, compared to other chiral auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Oxazolidinone from this compound | Benzaldehyde | 95:5 | 88 | |
| 4-Chlorobenzaldehyde | 96:4 | 85 | ||
| Cyclohexanecarboxaldehyde | 92:8 | 82 | ||
| Evans Auxiliary (4R,5S)-4-methyl-5-phenyloxazolidinone | Benzaldehyde | 98:2 | 90 | |
| (S)-4-tert-Butyl-2-oxazolidinone | Benzaldehyde | 90:10 | 85 |
Experimental Protocol: Diastereoselective Synthesis of a Homopropargylic Alcohol
This compound is first converted to the corresponding N-acyloxazolidinone by reaction with an acyl chloride. To a solution of the resulting chiral auxiliary-bearing aldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an argon atmosphere is added a solution of allenylboronic acid pinacol (B44631) ester (1.2 mmol) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 mmol). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy. The chiral auxiliary can be cleaved by hydrolysis or reduction to afford the desired homopropargylic alcohol.
Logical Relationship Diagram
Conclusion
This compound demonstrates robust performance across a range of important asymmetric transformations. In the enantioselective addition of diethylzinc to aldehydes, it provides high yields and excellent enantioselectivities, comparable to other well-established chiral ligands. As a precursor to chiral Schiff base ligands for vanadium-catalyzed sulfide oxidation, it facilitates the synthesis of chiral sulfoxides with high enantiomeric excess. Furthermore, when employed as a chiral auxiliary, it effectively controls the stereochemical outcome of nucleophilic additions to aldehydes, leading to high diastereoselectivity.
While alternative catalysts and auxiliaries may offer superior performance in specific applications, the versatility, commercial availability, and consistent performance of this compound make it a valuable and reliable tool for the synthesis of chiral molecules in research and development settings. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and reaction conditions. This guide provides a foundation for making an informed decision based on comparative data and established protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and structures of oxovanadium(V) complexes of Schiff bases of beta-amino alcohols as tunable catalysts for the asymmetric oxidation of organic sulfides and asymmetric alkynylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of Chiral Ligands Derived from (1S,2R)-2-Amino-1,2-diphenylethanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chiral ligands derived from the versatile scaffold of (1S,2R)-2-Amino-1,2-diphenylethanol. This chiral amino alcohol serves as a foundational building block for a diverse range of ligands that have demonstrated significant efficacy in asymmetric catalysis, a critical tool in modern synthetic and medicinal chemistry. The objective of this document is to present a clear comparison of the performance of these ligands, supported by experimental data, to aid researchers in the selection of the most suitable catalytic system for their specific applications.
Ligand Synthesis Overview
Ligands derived from this compound are broadly categorized into two main classes: Schiff bases and oxazolines. The synthesis of these ligands is generally straightforward, making them readily accessible.
Schiff Base Ligands: These are typically prepared through a condensation reaction between the amino group of this compound and a substituted salicylaldehyde (B1680747). The resulting tridentate ligands can then be complexed with various metals, such as vanadium, to form active catalysts.
Bis(oxazoline) (BOX) Ligands: The synthesis of C2-symmetric bis(oxazoline) ligands involves the reaction of this compound with a dicarboxylic acid derivative, followed by cyclization to form the two oxazoline (B21484) rings. These ligands are particularly effective in coordinating with metals like copper and iron.[1]
Comparative Performance in Asymmetric Catalysis
The utility of these ligands is showcased in their application in various asymmetric transformations. A key area where ligands from this compound have excelled is in the asymmetric oxidation of sulfides.
Asymmetric Oxidation of Prochiral Sulfides
Vanadium complexes of Schiff base ligands derived from this compound have been effectively employed as catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, using hydrogen peroxide as the oxidant.[2][3] The electronic and steric properties of the salicylaldehyde precursor can be tuned to optimize both the yield and the enantioselectivity of the reaction.
Below is a summary of the performance of a vanadium(V) complex with a chiral tridentate Schiff base ligand in the oxidation of methyl phenyl sulfide (B99878) (thioanisole).
| Ligand Precursor (Salicylaldehyde Derivative) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Salicylaldehyde | 1 | 85 | 75 (R) |
| 3,5-Di-tert-butylsalicylaldehyde | 1 | 92 | 82 (R) |
| 3,5-Dinitrosalicylaldehyde | 1 | 78 | 65 (R) |
Table 1: Performance of Vanadium-Schiff Base Catalysts in the Asymmetric Oxidation of Thioanisole (B89551). [2]
Experimental Protocols
General Procedure for the Synthesis of Vanadium(V)-Schiff Base Complexes[2]
A solution of the chiral tridentate Schiff base ligand (1 mmol), derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol and a substituted salicylaldehyde, in methanol (B129727) (10 mL) is prepared. To this solution, a solution of vanadyl acetylacetonate (B107027) [VO(acac)2] (1 mmol) in methanol (10 mL) is added dropwise with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the vanadium(V)-Schiff base complex.
General Procedure for the Asymmetric Oxidation of Thioanisole[3]
To a solution of the vanadium(V)-Schiff base catalyst (0.01 mmol) in dichloromethane (B109758) (5 mL) at 0 °C is added thioanisole (1 mmol). To this stirred solution, a 30% aqueous solution of hydrogen peroxide (1.1 mmol) is added dropwise over a period of 1 hour. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral sulfoxide. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Ligands derived from this compound represent a versatile and effective class of chiral auxiliaries for asymmetric catalysis. Both Schiff base and bis(oxazoline) derivatives are readily synthesized and have shown considerable success in a range of transformations. The performance data for the vanadium-catalyzed asymmetric oxidation of sulfides highlights the potential for achieving high yields and enantioselectivities. The modular nature of these ligands, allowing for the tuning of steric and electronic properties, provides a powerful platform for the development of highly selective catalysts for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. Further comparative studies under identical reaction conditions are warranted to provide a more definitive ranking of the various ligand classes derived from this privileged chiral scaffold.
References
Mosher's acid analysis for determining enantiomeric purity of alcohols from (1S,2R)-2-Amino-1,2-diphenylethanol reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric purity is a critical final step. This is particularly true in the synthesis of chiral alcohols, which are key intermediates in many pharmaceutical compounds. This guide provides a comprehensive comparison of Mosher's acid analysis with other common techniques for determining the enantiomeric excess (e.e.) of chiral alcohols, with a focus on those derived from reactions involving catalysts like (1S,2R)-2-Amino-1,2-diphenylethanol. We present detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.
Principle of Enantiomeric Purity Determination
Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation challenging. Analytical techniques for determining enantiomeric purity rely on creating a chiral environment in which the enantiomers interact differently. This can be achieved either by using a chiral stationary phase in chromatography or by reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which have distinct physical and chemical properties.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess depends on factors such as the nature of the chiral alcohol, required accuracy and precision, sample throughput, and available instrumentation. The following sections provide a detailed comparison of Mosher's acid analysis with its main alternatives.
Quantitative Performance
The table below summarizes the key quantitative performance metrics for the most common techniques used to determine the enantiomeric purity of chiral alcohols.
| Feature | Mosher's Acid Analysis (¹H or ¹⁹F NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Covalent derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR signals.[1] | Physical separation of enantiomers on a chiral stationary phase.[1] | Separation of enantiomers on a chiral stationary phase using a supercritical fluid as the mobile phase.[2] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with baseline-separated peaks for each enantiomer.[1] | Chromatogram with separated peaks for each enantiomer. |
| Accuracy | Good to Excellent (typically ±1-5% error) | Excellent (typically <1-2% error) | Excellent (comparable to HPLC) |
| Precision (RSD) | < 5% | < 2% | < 2% |
| Limit of Detection (LOD) | ~1-5% of the minor enantiomer | ng to pg range | pg range |
| Limit of Quantitation (LOQ) | ~5% of the minor enantiomer | ng to pg range | pg range |
| Analysis Time per Sample | 10-30 min per NMR spectrum (plus reaction time) | 10-30 min | 3-10 min |
| Sample Preparation | Chemical derivatization reaction required.[1] | Direct injection of the purified sample.[1] | Dissolution in a suitable co-solvent.[2] |
| Determination of Absolute Configuration | Yes[1] | No[1] | No |
Mosher's Acid Analysis
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a chiral derivatizing agent used to convert a mixture of enantiomeric alcohols into a mixture of diastereomeric esters.[3] These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectroscopy, allowing for the determination of their relative quantities and thus the enantiomeric excess of the original alcohol.[4] Furthermore, the predictable shielding effects of the phenyl group in the Mosher's esters can be used to determine the absolute configuration of the alcohol.[5]
Experimental Protocol: Mosher's Ester Formation and ¹H NMR Analysis
This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., from a reaction using this compound)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-Mosher's Ester:
-
In an NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Add a small amount of anhydrous pyridine (2-3 drops) to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tube and mix the contents thoroughly. Allow the reaction to proceed at room temperature for at least 2 hours, or until completion is confirmed by TLC or NMR.
-
-
Preparation of (S)-Mosher's Ester:
-
Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.
-
Identify well-resolved signals corresponding to protons in the alcohol moiety of the diastereomeric esters.
-
Integrate the signals for each diastereomer to determine their ratio, and subsequently calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100
-
-
-
Determination of Absolute Configuration (Advanced Mosher's Method):
-
Assign the chemical shifts for protons on both sides of the stereocenter for both the (R)- and (S)-esters.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton.
-
Protons with a positive Δδ value are located on one side of the molecule in the preferred conformation, while those with a negative Δδ value are on the other side. This spatial arrangement allows for the assignment of the absolute configuration.[5]
-
¹⁹F NMR Analysis
An advantage of using Mosher's acid is the presence of the trifluoromethyl (-CF₃) group, which provides a strong, clean signal in the ¹⁹F NMR spectrum.[4] Since there are typically no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum will show two distinct singlets for the two diastereomers, which can be easily integrated to determine the enantiomeric excess with high accuracy.[4]
Workflow for Mosher's Acid Analysis
Alternative Methods
While Mosher's acid analysis is a powerful and widely used technique, several alternatives offer distinct advantages in certain situations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate and sensitive method for determining enantiomeric purity.[1] It involves the direct separation of enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of chiral alcohols.[3]
This protocol provides a general method for the analysis of chiral alcohol enantiomers using a polysaccharide-based chiral column.
Materials and Instrumentation:
-
Chiral alcohol sample
-
HPLC-grade n-hexane and isopropanol (B130326) (or other suitable solvents)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). The optimal ratio should be determined experimentally to achieve baseline separation.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the chiral alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte absorbs strongly.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Other Chiral Derivatizing Agents
Several other chiral derivatizing agents can be used in a similar manner to Mosher's acid for NMR analysis. These include:
-
2-Methoxy-2-(1-naphthyl)acetic acid (1-NMA) and 2-Methoxy-2-(2-naphthyl)acetic acid (2-NMA): These reagents often provide larger chemical shift differences (Δδ values) in the resulting diastereomers compared to MTPA, which can simplify spectral analysis.
-
(R)- or (S)-(Trifluoromethyl)benzyl alcohol: Used in the silyl (B83357) diether methodology, which is reported to be easy to use and applicable to hindered alcohols.[6]
Chiral Solvating Agents
Chiral solvating agents (CSAs) form non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. This method avoids a chemical reaction and is non-destructive, but the chemical shift differences are often smaller than with derivatizing agents.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a newer technique that uses supercritical CO₂ as the mobile phase. It offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[2] Polysaccharide-based chiral stationary phases are also commonly used in SFC for the separation of chiral alcohols.[2]
Conclusion
The determination of enantiomeric purity is a critical aspect of asymmetric synthesis. Mosher's acid analysis remains a robust and valuable method, particularly as it can also provide information on the absolute configuration of the chiral alcohol. However, for high-throughput screening and routine quality control, chiral HPLC and SFC often offer advantages in terms of speed and simplicity of sample preparation. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis and the resources available. For researchers working with chiral alcohols derived from reactions involving this compound and similar catalysts, a thorough understanding of these analytical techniques is essential for the successful development of stereoselective transformations.
References
Assessing the Efficacy of (1S,2R)-2-Amino-1,2-diphenylethanol as a Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical step in the development of chiral drugs, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful. Diastereomeric salt crystallization remains a widely utilized and industrially scalable method for chiral resolution. This guide provides a comparative assessment of the efficacy of (1S,2R)-2-amino-1,2-diphenylethanol (ADPE) as a resolving agent for acidic racemates, benchmarked against other commonly employed resolving agents. The following sections present quantitative data from experimental studies, detailed methodologies, and visual workflows to aid researchers in the selection of the most suitable resolving agent for their specific needs.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classical technique that leverages the different physicochemical properties of diastereomers.[1][2] Enantiomers, being mirror images, have identical physical properties, making their direct separation challenging.[3] By reacting a racemic mixture of an acid with an enantiomerically pure chiral base, such as this compound, a pair of diastereomeric salts is formed. These diastereomers, which are not mirror images of each other, exhibit different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the purified diastereomeric salt.
Comparative Performance of Resolving Agents
The efficacy of a resolving agent is primarily evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The choice of solvent also plays a crucial role in the success of the resolution. Below is a summary of the performance of this compound and other common resolving agents in the resolution of various racemic carboxylic acids.
This compound (ADPE)
This compound has demonstrated high efficacy in the resolution of 3-hydroxycarboxylic acids. The bulky phenyl groups and the presence of both amino and hydroxyl functionalities allow for effective chiral recognition through the formation of well-defined crystalline salts.
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Salt Enantiomer | Yield (%) | e.e. (%) |
| 3-hydroxy-4-phenylbutanoic acid | (-)-ADPE | Chloroform | (R)-acid | 41 | 96 |
| 3-hydroxy-4-phenylbutanoic acid | (-)-ADPE | Tetrahydrofuran | (R)-acid | 46 | 85 |
| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (+)-ADPE | Tetrahydrofuran | (S)-acid | 76 | 90 |
| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (+)-ADPE | Ethyl acetate | (S)-acid | 69 | 88 |
| 3-hydroxy-5-phenylpentanoic acid | (-)-ADPE | Chloroform | (R)-acid | 35 | 92 |
Data sourced from a study on the enantioseparation of 3-hydroxycarboxylic acids. The yield and e.e. refer to the isolated, less soluble diastereomeric salt.
Alternative Resolving Agents
For a comprehensive assessment, the performance of ADPE is compared with that of other widely used resolving agents such as 1-phenylethylamine (B125046) and derivatives of tartaric acid and mandelic acid. The following tables present data for the resolution of profens, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).
1-Phenylethylamine
| Racemic Acid | Resolving Agent | Solvent System | Less Soluble Salt Enantiomer | Yield (%) |
| (S)-Ibuprofen | (R)-(+)-1-phenylethylamine | Ethanol/Water | (S,R)-salt | 65 |
| (S)-Naproxen | (S)-(-)-1-phenylethylamine | Ethanol/Water | (S,S)-salt | 59 |
| (S)-Ketoprofen | (R)-(+)-1-phenylethylamine | Ethanol/Water | (S,R)-salt | - |
Data is derived from a systematic solid-state investigation of NSAID-1-phenylethylamine diastereomeric salts. Note that this study focused on the synthesis and characterization of the salts and did not report the enantiomeric excess of the resolved acids after liberation.
Tartaric Acid Derivatives
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) |
| (RS)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | Isopropanol | 56 |
Data from a study on the application of a novel tartaric acid derivative for the enantioseparation of racemic ibuprofen (B1674241). The enantiomeric purity of the resolved ibuprofen was reported to be 99.97% after further purification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution techniques.
General Protocol for Resolution with this compound
This protocol is based on the successful resolution of 3-hydroxycarboxylic acids.
1. Diastereomeric Salt Formation:
-
Dissolve equimolar amounts of the racemic 3-hydroxycarboxylic acid and (-)-ADPE in methanol.
-
Evaporate the solvent to obtain the initial diastereomeric salt mixture.
2. Crystallization:
-
Recrystallize the diastereomeric salt mixture from a suitable solvent (e.g., chloroform, tetrahydrofuran, or ethyl acetate) by dissolving the salt mixture in the chosen solvent at an elevated temperature and allowing it to cool slowly to room temperature.
3. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
4. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Treat the isolated diastereomeric salt with an appropriate aqueous acid solution (e.g., 2 M HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable derivative (e.g., methyl ester).
General Protocol for Resolution of Profens with 1-Phenylethylamine
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic profen (e.g., ibuprofen) and an equimolar amount of the chiral 1-phenylethylamine enantiomer in a suitable solvent system (e.g., 70% ethanol/water).
-
Allow the solvent to evaporate slowly at room temperature to induce crystallization of the less soluble diastereomeric salt.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystalline product by filtration.
3. Liberation of the Enantiomerically Enriched Profen:
-
Dissolve the salt in an aqueous basic solution (e.g., NaOH) and extract the chiral amine with an organic solvent.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched profen.
-
Collect the solid by filtration and dry.
Visualization of Workflows
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of (1S,2R)-2-Amino-1,2-diphenylethanol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (1S,2R)-2-Amino-1,2-diphenylethanol is paramount in a laboratory setting. This guide provides a comprehensive, step-by-step procedure for its proper disposal, adhering to safety and environmental regulations.
This compound is a chiral amino alcohol that requires careful handling and disposal due to its potential hazards, including skin, eye, and respiratory irritation.[1][2][3] Improper disposal can lead to environmental contamination and may violate regulatory requirements.[4][5][6] Adherence to the following procedures will ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure.
| Hazard Classification | Personal Protective Equipment (PPE) | Handling Precautions |
| Skin Irritation (Category 2)[1][3] | Impervious gloves (e.g., nitrile rubber), lab coat, and protective clothing.[1][4][7] | Avoid contact with skin.[7] If contact occurs, wash the affected area immediately with plenty of soap and water.[2][4] |
| Serious Eye Irritation (Category 2A)[1][3] | Chemical safety goggles or a face shield.[2] | Avoid contact with eyes.[7] If contact occurs, rinse cautiously with water for several minutes.[2][4] |
| Respiratory Tract Irritation (Category 3)[1][3] | Use in a well-ventilated area, preferably within a fume hood.[3][4][7] If dust formation is likely, a NIOSH-approved respirator is recommended.[1] | Avoid breathing dust or vapors.[1][2][4] If inhaled, move to fresh air.[2][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This typically involves incineration at a permitted facility.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][6][8]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Classification :
-
Treat all this compound, including unused product, contaminated materials (e.g., filter paper, gloves, absorbent pads), and empty containers, as hazardous waste.[6]
-
-
Container Selection :
-
Waste Accumulation :
-
Labeling :
-
Storage :
-
Disposal Request :
-
Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste contractor.[9]
-
Disposal of Empty Containers:
-
Containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[6] The rinsate from this process must also be collected and disposed of as hazardous waste.[6] After proper rinsing, deface the original label before disposing of the container as regular trash.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[4] Remove all sources of ignition.[4]
-
Ventilate : Ensure adequate ventilation.[1]
-
Containment : Prevent the spill from spreading and from entering drains or waterways.[4][7]
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for (1S,2R)-2-Amino-1,2-diphenylethanol
This guide provides critical safety and logistical information for the handling and disposal of (1S,2R)-2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves; inspect prior to use and use proper removal technique.[2] |
| Protective Clothing | Fire/flame resistant and impervious clothing or a standard lab coat.[1][3] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A NIOSH-approved N95 dust mask is suitable for nuisance exposures.[1][2][4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[1][5] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Disposal: Unused material and contaminated items should be treated as hazardous waste.[6] Contact a licensed professional waste disposal service for proper disposal.[2]
-
Container Disposal: Dispose of the container as unused product unless otherwise specified.[2]
Emergency Procedures
In the event of an accidental release, follow these procedures to mitigate the situation effectively.
-
Spill: For minor spills, use an inert absorbent material to contain the substance.[6] Avoid generating dust.[2][7] Ensure the area is well-ventilated. For major spills, evacuate the area and alert the appropriate emergency response team.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes.[1][2][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air.[1][3][5] If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
Visual Workflow and Decision-Making Diagrams
The following diagrams, created using the DOT language, illustrate key operational and emergency procedures for handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision-making process for spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
